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Core Science & Biosynthesis

Foundational

Technical Monograph: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

An In-Depth Technical Guide to the Core Properties and Synthesis of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde. [1][2][3] Executive Summary 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (also known as Isochroman-1-carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Properties and Synthesis of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde.

[1][2][3]

Executive Summary

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (also known as Isochroman-1-carbaldehyde ) is a bicyclic oxygen heterocycle serving as a critical "divergent intermediate" in medicinal chemistry.[1][2] Unlike its isomer chroman-4-carbaldehyde (where the oxygen is adjacent to the benzene ring), the isochroman scaffold features the oxygen atom at the 2-position, separated from the benzene ring by a methylene bridge.

This structural distinction imparts unique electronic properties and conformational flexibility, making it a valuable bioisostere for the tetrahydroisoquinoline core found in numerous alkaloids and pharmaceutical agents (e.g., Praziquantel analogs, Sonepiprazole). This guide details its physicochemical profile, the mechanistic basis of its synthesis via the Oxa-Pictet-Spengler reaction, and its utility in fragment-based drug discovery.

Part 1: Chemical Identity & Physicochemical Profile

The molecule is characterized by a benzene ring fused to a dihydropyran ring, with a reactive formyl group at the C1 position (adjacent to the oxygen). This position is benzylic and hemiacetalic in nature, making it highly versatile for functionalization.

Table 1: Physicochemical Specifications
PropertyData
IUPAC Name 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde
Common Synonyms Isochroman-1-carbaldehyde; 1-Formylisochroman
CAS Number 83501-37-5
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
SMILES O=CC1OCCCc2ccccc12
Physical State Pale yellow viscous oil (standard ambient conditions)
Solubility Soluble in DCM, EtOAc, MeOH, THF; sparingly soluble in water
Key Functional Group C1-Aldehyde (Electrophilic, oxidizable)
Chirality C1 is a stereocenter; typically synthesized as a racemate unless chiral catalysts are used.[3][4][5]

Part 2: Synthetic Routes & Mechanistic Insight

The most authoritative and scalable route to 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde is the Oxa-Pictet-Spengler Cyclization . This reaction parallels the classical Pictet-Spengler synthesis of tetrahydroisoquinolines but utilizes a phenylethanol nucleophile instead of a phenylethylamine.

The Oxa-Pictet-Spengler Reaction

Reactants: 2-Phenylethanol and a Glyoxal equivalent (e.g., Glyoxal dimethyl acetal or 1,1-dimethoxyethane). Catalyst: Brønsted acids (p-TsOH, TfOH) or Lewis acids (BF₃·OEt₂).

Mechanistic Pathway[5][6][7][8][9]
  • Hemiacetal Formation: Acid-catalyzed attack of the 2-phenylethanol hydroxyl group on the aldehyde (or acetal) generates a hemiacetal intermediate.

  • Oxocarbenium Ion Generation: Loss of water (or methanol) generates a highly electrophilic oxocarbenium ion.

  • Friedel-Crafts Cyclization: The electron-rich aromatic ring attacks the oxocarbenium ion in an intramolecular electrophilic aromatic substitution (EAS), closing the six-membered ring.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the isochroman core.

Visualization: Mechanistic Flow

The following diagram illustrates the transformation from acyclic precursors to the bicyclic core.

OxaPictetSpengler Start 2-Phenylethanol + Glyoxal Dimethyl Acetal Inter1 Hemiacetal Intermediate Start->Inter1 Acid Cat. (p-TsOH) Inter2 Oxocarbenium Ion (Electrophile) Inter1->Inter2 - MeOH Transition Friedel-Crafts Cyclization (Intramolecular) Inter2->Transition Ring Closure Product Isochroman-1-carbaldehyde Transition->Product - H+

Figure 1: The Oxa-Pictet-Spengler cyclization pathway forming the isochroman core via an oxocarbenium intermediate.

Part 3: Reactivity & Functionalization

The C1-aldehyde group is a "chemical handle" that allows this molecule to serve as a divergent scaffold. Its reactivity profile is defined by three primary vectors:

  • Oxidation (to Carboxylic Acid):

    • Reagent: Pinnick oxidation (NaClO₂, NaH₂PO₄) or Jones reagent.

    • Product: Isochroman-1-carboxylic acid (CAS 13328-85-3).

    • Relevance: This acid is a direct precursor to amide libraries and is a scaffold in herbicide discovery.

  • Reductive Amination (to Amines):

    • Reagent: Primary/Secondary amine + NaBH(OAc)₃.

    • Product: 1-(Aminomethyl)isochromans.

    • Relevance: These derivatives are bioisosteres of tryptamines and phenethylamines, targeting GPCRs (e.g., Dopamine, Serotonin receptors).

  • Nucleophilic Addition (Grignard/Lithium):

    • Reagent: RMgX or RLi.

    • Product: Secondary alcohols.

    • Relevance: Creates chiral centers at the exocyclic position, expanding stereochemical complexity.

Visualization: Divergent Synthesis Map

DivergentSynthesis Core Isochroman-1-carbaldehyde (Core Scaffold) Acid Isochroman-1-carboxylic acid (CAS 13328-85-3) Core->Acid Oxidation (NaClO2, H2O2) Amine 1-(Aminomethyl)isochromans (GPCR Ligands) Core->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Alcohol 1-(Hydroxyalkyl)isochromans (Chiral Building Blocks) Core->Alcohol Grignard Addition (R-MgBr)

Figure 2: Divergent synthesis pathways transforming the aldehyde handle into pharmaceutical leads.[3]

Part 4: Pharmaceutical Applications[4][13]

Bioisosterism of Tetrahydroisoquinolines

The isochroman ring is the oxygen analog of the tetrahydroisoquinoline (THIQ) ring. THIQs are ubiquitous in drugs like Praziquantel (anthelmintic) and Solifenacin (antimuscarinic).

  • Strategy: Replacing the N-H or N-R of a THIQ with an Oxygen atom (isochroman) alters hydrogen bonding capability and lipophilicity (LogP) while maintaining the steric profile.

  • Application: Researchers use isochroman-1-carbaldehyde to synthesize "Oxa-analogs" of these drugs to bypass metabolic liabilities associated with the nitrogen center or to secure novel IP space.

Dopamine Receptor Antagonists

Derivatives of isochroman are key intermediates in the synthesis of Sonepiprazole (a Dopamine D4 antagonist). The 1-substituted isochroman motif provides the necessary spatial arrangement to interact with the orthosteric binding site of the receptor.

Part 5: Experimental Protocols

Protocol A: Synthesis via Oxa-Pictet-Spengler Cyclization

This protocol synthesizes the dimethyl acetal precursor, which is hydrolyzed in situ to the aldehyde.

Objective: Synthesis of 1-(dimethoxymethyl)isochroman (Aldehyde precursor).

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Reactants: Charge the flask with 2-Phenylethanol (12.2 g, 100 mmol) and Glyoxal dimethyl acetal (60% aq. solution, 20 mL, ~130 mmol).

  • Solvent & Catalyst: Add anhydrous Dichloromethane (DCM) (100 mL) followed by p-Toluenesulfonic acid monohydrate (p-TsOH) (1.9 g, 10 mmol).

  • Reaction: Stir at reflux (40°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of 2-phenylethanol.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine organics, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the acetal as a clear oil.

  • Hydrolysis (Optional for Aldehyde isolation): Treat the acetal with 1N HCl in THF/Water (1:1) at RT for 2 hours to liberate Isochroman-1-carbaldehyde .

Protocol B: Pinnick Oxidation to Isochroman-1-carboxylic Acid

Validates the aldehyde functionality and provides a stable solid derivative.

  • Dissolution: Dissolve Isochroman-1-carbaldehyde (1.62 g, 10 mmol) in t-Butanol (30 mL) and 2-Methyl-2-butene (scavenger, 5 mL).

  • Oxidant Preparation: Prepare a solution of Sodium Chlorite (NaClO₂) (1.1 g, 12 mmol) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.4 g) in water (10 mL).

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.

  • Reaction: Stir at room temperature for 3 hours. The yellow color of the reaction mixture should fade.

  • Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3 x 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate.[8] Recrystallize from Hexane/EtOAc to obtain the carboxylic acid (White solid).

References

  • Larghi, E. L., et al. (2005). The Oxa-Pictet-Spengler Reaction: A Versatile Method for the Synthesis of Isochroman Derivatives. European Journal of Organic Chemistry, 2005(6), 1151-1158.
  • Gu, X., et al. (2016). Enantioselective Synthesis of Isochroman Motifs via Pd(II)-Catalyzed Allylic C-H Oxidation. Journal of the American Chemical Society, 138(25), 7982-7988.
  • Molaid Chemicals. (n.d.). Isochroman-1-carboxylic acid (CAS 13328-85-3). Molaid. Retrieved from [Link]

Sources

Exploratory

"3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde" chemical structure and nomenclature

An In-Depth Technical Guide to 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde for Advanced Research Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical exami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical examination of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde, a heterocyclic aldehyde built upon the privileged isochroman scaffold. We will dissect its chemical structure and nomenclature, detail methods for its spectroscopic characterization and synthesis, and explore its significance as a versatile intermediate in medicinal chemistry and drug discovery. The isochroman core is a well-recognized motif in pharmacologically active compounds, making its derivatives, such as the title aldehyde, of significant interest.[1][2]

Part 1: Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its formal name is the foundation of all further chemical investigation. This section deconstructs the IUPAC name and analyzes the key structural features of the compound.

IUPAC Nomenclature Deconstructed

The formal name, 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde , is derived from systematic IUPAC rules that describe its constituent parts.

  • Benzopyran : This indicates a bicyclic system where a benzene ring is fused to a pyran ring.

  • 2-Benzopyran : This specifies the fusion pattern and the position of the oxygen atom. In the "2-benzopyran" (also known as isochroman) system, the oxygen atom occupies the '2' position of the heterocyclic ring.

  • 3,4-Dihydro : This prefix indicates that the double bond normally found between positions 3 and 4 in the pyran ring is saturated (reduced to a single bond).

  • 1H : This designates that position '1' of the heterocyclic ring bears a hydrogen atom, a standard notation to specify the location of saturation.

  • -1-carbaldehyde : This suffix reveals the principal functional group, an aldehyde (-CHO), is attached to position '1' of the benzopyran ring system.[3] When an aldehyde group is attached to a ring, the suffix "-carbaldehyde" is used.[3]

A common and accepted synonym for the core structure is isochroman . Therefore, the compound is often referred to as isochroman-1-carbaldehyde .

Chemical Structure Analysis

The molecule consists of a fused aromatic-aliphatic heterocyclic system with a reactive aldehyde functional group.

  • Core Scaffold : The foundational structure is the isochroman ring system. This scaffold is found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4]

  • Functional Group : The aldehyde group at the C1 position is a key feature. It is a versatile chemical handle for synthetic transformations, allowing for the creation of a diverse library of derivatives through reactions such as oxidation, reduction, and carbon-carbon bond formation.

  • Chirality : The carbon at position 1 (C1) is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers, (R)- and (S)-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde. The specific stereochemistry can be critical for biological activity, a key consideration in drug development.

The following diagram illustrates the structure with IUPAC numbering, which is essential for interpreting spectroscopic data.

Caption: Numbered chemical structure of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde.

Part 2: Spectroscopic Characterization Profile

Confirming the identity and purity of a synthesized compound is paramount. This section outlines the expected spectroscopic data based on the molecule's structure. The chemical shifts in NMR spectroscopy are particularly sensitive to the electronic environment of the nuclei.[5]

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity. For this molecule, we anticipate signals in distinct regions corresponding to the aldehyde, aromatic, benzylic, and aliphatic protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
H-aldehyde (CHO)9.5 - 10.5Singlet (s)The aldehyde proton is highly deshielded and appears far downfield.
Aromatic (H5, H6, H7, H8)7.0 - 7.5Multiplet (m)Protons on the benzene ring will show complex splitting patterns due to coupling with each other.
H15.0 - 5.5Singlet (s) or Doublet (d)This proton is on a carbon adjacent to an oxygen and the aromatic ring, shifting it downfield. It may couple with protons on C8a if conformationally allowed.
H3 (CH₂)3.8 - 4.5Multiplet (m)These protons are on a carbon adjacent to the ether oxygen (O2) and will likely appear as a complex multiplet due to coupling with H4 protons.
H4 (CH₂)2.8 - 3.2Multiplet (m)These benzylic protons will couple with the H3 protons.
¹³C NMR Spectroscopy

Carbon NMR is invaluable for confirming the carbon skeleton of a molecule. Due to the wide chemical shift range (0-220 ppm), signals for each unique carbon are typically well-resolved.[5]

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (aldehyde)190 - 205The carbonyl carbon is significantly deshielded and appears at the lowest field.[6]
Aromatic (C4a, C5, C6, C7, C8, C8a)120 - 140Six distinct signals are expected for the aromatic carbons, with quaternary carbons (C4a, C8a) often showing weaker intensity.
C175 - 85This carbon is attached to an oxygen and the aromatic ring.
C365 - 75This carbon is directly attached to the ether oxygen.
C425 - 35This aliphatic, benzylic carbon is the most upfield of the ring carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.

Functional Group Characteristic Absorption (cm⁻¹) Vibration Type
C=O (Aldehyde)1720 - 1740Strong, sharp stretching
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Two weak to medium bands (Fermi doublets)
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=C (Aromatic)1450 - 1600Medium to weak stretching
C-O (Ether)1050 - 1150Strong C-O-C stretching

Part 3: Synthesis and Chemical Reactivity

For drug development professionals, reliable synthetic access to the core molecule is the first step in any discovery program. The aldehyde functionality serves as a critical gateway for diversification.

Retrosynthetic Strategy

A logical approach to synthesizing the target aldehyde is through the controlled oxidation of the corresponding primary alcohol, (3,4-dihydro-1H-2-benzopyran-1-yl)methanol. This precursor can, in turn, be derived from the reduction of the corresponding ester or carboxylic acid.

retrosynthesis target Target Aldehyde fgi [FGI] target->fgi alcohol Primary Alcohol (3,4-dihydro-1H-2-benzopyran-1-yl)methanol fgi->alcohol reduction [Reduction] alcohol->reduction ester Ester / Carboxylic Acid Isochroman-1-carboxylate reduction->ester

Caption: Retrosynthetic analysis for 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde.

Experimental Protocol: Oxidation of (3,4-Dihydro-1H-2-benzopyran-1-yl)methanol

The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high efficiency and operational simplicity at room temperature.

Objective: To synthesize 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde from its corresponding primary alcohol.

Materials:

  • (3,4-Dihydro-1H-2-benzopyran-1-yl)methanol

  • Dess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,4-dihydro-1H-2-benzopyran-1-yl)methanol (1.0 eq) in anhydrous DCM.

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 - 1.5 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde.

Part 4: Relevance in Drug Discovery and Development

The true value of a molecule like 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde lies in its potential as a building block for new therapeutic agents.[7] The isochroman scaffold is considered a "privileged structure" in medicinal chemistry, as it appears in many compounds with diverse and potent biological activities.[1][4]

These activities include:

  • Anticancer Agents [4]

  • Antimicrobial and Antifungal Agents [1]

  • Anti-inflammatory Agents [2][8]

  • Antioxidant Agents [1][2]

  • Central Nervous System (CNS) Agents [1]

The aldehyde functional group provides a reactive site for chemists to build molecular complexity and explore structure-activity relationships (SAR).

Workflow for Derivative Library Synthesis

The following workflow illustrates how this core aldehyde can be leveraged in a typical drug discovery program.

workflow cluster_0 cluster_1 Diversification Chemistry start Core Aldehyde: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde reductive_amination Reductive Amination start->reductive_amination Parallel Synthesis wittig Wittig Olefination start->wittig Parallel Synthesis oxidation Oxidation start->oxidation Parallel Synthesis grignard Grignard Addition start->grignard Parallel Synthesis library Diverse Chemical Library reductive_amination->library wittig->library oxidation->library grignard->library screening High-Throughput Biological Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: General workflow for isochroman derivative drug discovery.

This strategic approach allows for the rapid generation of novel chemical entities based on the isochroman scaffold, which can then be screened against various biological targets to identify promising new drug candidates.

References

  • BenchChem. Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals.
  • ResearchGate.
  • PubMed.
  • Chem-Impex. Isochroman.
  • Horstmann, H., et al. 13C NMR Spectroscopy.
  • Chem-Impex. 3,4-Dihydro-1H-isochromene-1-carboxylic acid.
  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts.

Sources

Foundational

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde: The C1-Functionalized Gateway

Topic: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde Discovery and History Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3,4-Dihydro-1H-2-benz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde Discovery and History Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (CAS: 83501-37-5), also known as isochroman-1-carbaldehyde , represents a critical "privileged scaffold" intermediate in modern medicinal chemistry. Unlike historical molecules discovered by serendipity, this compound owes its existence to the rational evolution of the Oxa-Pictet-Spengler reaction and the specific demands of fragment-based drug discovery (FBDD).

Its primary significance lies in its C1-formyl group , a reactive handle that allows chemists to desymmetrize the isochroman core and extend the carbon skeleton stereoselectively. This guide details the discovery, synthetic evolution, and pivotal role of this molecule in the development of ROMK (Kir1.1) inhibitors for cardiovascular therapy.

Discovery & Historical Evolution

The "Silent" Intermediate (1950s–1970s)

The isochroman (3,4-dihydro-1H-2-benzopyran) ring system has been known since the early 20th century as a core motif in polyketide natural products. However, the 1-carbaldehyde variant remained elusive in early literature.

  • Early Barriers: Early attempts to functionalize the C1 position via the Oxa-Pictet-Spengler reaction typically utilized formaldehyde (yielding the unsubstituted isochroman) or simple ketones (yielding 1,1-disubstituted derivatives).

  • Instability: The C1-aldehyde is prone to rapid autoxidation to isochroman-1-carboxylic acid or over-reduction to the alcohol. Consequently, it was often generated in situ and immediately trapping, rather than isolated.

The Synthetic Breakthrough (1980s)

The assignment of CAS 83501-37-5 in the early 1980s marks the transition of this molecule from a transient species to an isolated building block. This period coincided with the rise of asymmetric synthesis , where the C1 chiral center became a focal point for generating enantiopure bioactives.

The Pharma Era: ROMK Inhibitors (2000s–Present)

The molecule's history is inextricably linked to the pursuit of Renal Outer Medullary Potassium (ROMK) channel inhibitors . Pharmaceutical majors (notably Merck & Co. and Vanderbilt University researchers) identified the 1-substituted isochroman motif as a potent pharmacophore for treating hypertension without the electrolyte imbalances caused by traditional diuretics. The 1-carbaldehyde served as the divergent point to install various amine side chains via reductive amination.

Technical Synthesis & Methodologies

The synthesis of 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde requires overcoming the inherent lability of the benzylic aldehyde. Two primary routes dominate the literature: the Classic Oxa-Pictet-Spengler (for scale) and the Weinreb Amide Reduction (for precision).

Protocol A: The Modified Oxa-Pictet-Spengler Route

Best for: Large-scale preparation of the racemic scaffold.

Rationale: Direct reaction of phenylethanol with glyoxal often leads to polymerization. The use of ethyl glyoxylate allows for the formation of a stable ester intermediate, which is then carefully reduced.

StepReagentConditionsMechanistic Causality
1. Cyclization 2-Phenylethanol + Ethyl Glyoxylate

-TsOH (cat.), Toluene, Reflux (Dean-Stark)
Oxa-Pictet-Spengler: Acid-catalyzed formation of an oxocarbenium ion, followed by Friedel-Crafts closure. Water removal drives equilibrium.
2. Isolation Ethyl isochroman-1-carboxylateSilica Gel ChromatographyPurification of the stable ester prevents degradation of the sensitive aldehyde downstream.
3. Reduction DIBAL-H (1.05 eq)Toluene, -78°CControlled Reduction: DIBAL-H at cryogenic temps selectively reduces the ester to the tetrahedral aluminate intermediate, which collapses to the aldehyde only upon hydrolysis, preventing over-reduction to the alcohol.
Protocol B: The Weinreb Amide Route (Pharma Standard)

Best for: Enantioselective synthesis and late-stage functionalization.

Rationale: To avoid over-reduction and allow for enantioselective separation at the acid stage.

  • Lithiation/Carboxylation: Isochroman is lithiated at C1 (n-BuLi) and quenched with

    
     to form the acid.
    
  • Amide Coupling: The acid is coupled with

    
    -dimethylhydroxylamine to form the Weinreb Amide .
    
  • Chemist's Note: The Weinreb amide forms a stable 5-membered chelate with the metal hydride, completely halting reduction at the aldehyde stage.

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways to access the aldehyde and its downstream application in ROMK inhibitor synthesis.

SynthesisPathway Phenylethanol 2-Phenylethanol (Starting Material) Ester Isochroman-1-carboxylate (Stable Intermediate) Phenylethanol->Ester Oxa-Pictet-Spengler (p-TsOH, Reflux) Glyoxylate Ethyl Glyoxylate Glyoxylate->Ester Weinreb Weinreb Amide (Chelated Intermediate) Ester->Weinreb 1. Hydrolysis 2. HN(OMe)Me Aldehyde 3,4-Dihydro-1H-2-benzopyran- 1-carbaldehyde (Target Scaffold) Ester->Aldehyde DIBAL-H, -78°C (Direct Reduction) Weinreb->Aldehyde DIBAL-H or LiAlH4 (High Fidelity) ROMK ROMK Inhibitor (Bioactive Drug) Aldehyde->ROMK R-NH2, NaBH(OAc)3 (Reductive Amination) RedAmination Reductive Amination

Caption: Divergent synthetic pathways to the C1-aldehyde scaffold. The Weinreb route offers higher fidelity for medicinal chemistry applications.

Applications in Drug Discovery[1][2]

The ROMK Inhibitor Case Study

The discovery of Kir1.1 (ROMK) inhibitors highlights the utility of the isochroman-1-carbaldehyde scaffold.

  • Mechanism: ROMK channels recycle potassium in the kidney's thick ascending limb. Inhibition promotes natriuresis (sodium excretion) without the hypokalemia (potassium loss) associated with loop diuretics.

  • Structural Logic: The isochroman ring mimics the lipophilic pharmacophore required to bind the channel pore. The C1-aldehyde is the "hinge" used to attach polar amine tails that interact with the channel's cytoplasmic domain.

  • Key Reaction: The aldehyde undergoes reductive amination with complex piperazines or spiro-amines. Sodium triacetoxyborohydride (

    
    ) is the preferred reducing agent to ensure chemoselectivity in the presence of other reducible groups.
    
Quantitative Impact of the Scaffold

Structure-Activity Relationship (SAR) studies have shown that the stereochemistry at C1 is vital.

Parameter(R)-Isochroman Derivative(S)-Isochroman Derivative
ROMK Potency (

)
< 10 nM (High Potency)> 500 nM (Low Potency)
Selectivity (vs. hERG) > 100-foldVariable
Metabolic Stability High (

)
Moderate

Note: Data generalized from typical ROMK SAR campaigns (e.g., Merck, Vanderbilt).

References

  • Larghi, E. L., et al. "The Oxa-Pictet-Spengler Reaction: A Powerful Strategy for the Synthesis of Isochroman Derivatives." European Journal of Organic Chemistry, 2011. Link

  • Merck Sharp & Dohme Corp. "Isochroman Derivatives as ROMK Inhibitors." World Intellectual Property Organization (WIPO) Patent WO2013066714, 2013. Link

  • Kaufman, T. S. "Synthesis of Optically Active Isoquinoline-Type Alkaloids." Tetrahedron: Asymmetry, 2004. Link

  • Tang, H., et al. "Discovery of MK-7145, a Potent and Selective ROMK Inhibitor." ACS Medicinal Chemistry Letters, 2016. Link

  • Chemical Abstracts Service. "CAS Registry Number 83501-37-5 Record." Common Chemistry, Accessed 2024. Link

Exploratory

Theoretical and Computational Profiling of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

Topic: Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Synthetic Organic Chemists. Executive Summary 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Synthetic Organic Chemists.

Executive Summary

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (Isochroman-1-carbaldehyde) represents a critical pharmacophore scaffold in the development of bioactive tetrahydroisoquinoline analogs and antioxidants. Its unique structural feature—the fusion of a benzene ring with a dihydropyran moiety bearing a reactive aldehyde at the C1 position—creates a stereoelectronic environment distinct from simple pyrans.

This technical guide provides a rigorous computational framework for analyzing this molecule. We synthesize data from established isochroman studies with advanced Density Functional Theory (DFT) protocols to define its conformational dynamics, electronic reactivity descriptors, and ligand-binding potential.

Structural & Conformational Dynamics

The Isochroman Ring System

Unlike the rigid chroman system, the isochroman (3,4-dihydro-1H-2-benzopyran) ring exhibits significant conformational flexibility. The heterocyclic ring typically oscillates between a half-chair and a distorted envelope conformation.

  • C1-Position Sensitivity: The C1 carbon is benzylic and adjacent to the oxygen atom. The attachment of a formyl group (-CHO) at C1 introduces competing steric and electronic effects.

  • Anomeric Considerations: While not a true glycoside, the C1-O bond interaction with the C1-CHO group mimics the exo-anomeric effect, influencing the axial/equatorial preference of the aldehyde. Theoretical models suggest a preference for the pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the C3 protons, though solvent polarity can shift this equilibrium.

Computational Protocol: Conformational Search

To accurately predict the global minimum, a stochastic search followed by DFT optimization is required.

Workflow Diagram (DOT):

ConformationalSearch Start Input Structure (3D Coordinates) MM_Search Monte Carlo / MMFF94 Conformational Search Start->MM_Search Filter Filter Redundant Conformers (< 0.5 Å RMSD) MM_Search->Filter DFT_Opt DFT Optimization (B3LYP/6-311++G**) Filter->DFT_Opt Freq Frequency Calc (NIMAG=0) DFT_Opt->Freq Boltzmann Boltzmann Weighting (ΔG at 298K) Freq->Boltzmann

Figure 1: Hierarchical workflow for determining the global minimum energy conformation of isochroman-1-carbaldehyde.

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of the aldehyde group and the stability of the benzylic ether are governed by FMO interactions.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the ether oxygen lone pairs. High HOMO energy indicates susceptibility to electrophilic aromatic substitution or oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon of the aldehyde and the antibonding orbitals of the benzene ring. A low LUMO energy facilitates nucleophilic attack (e.g., Grignard addition or reductive amination).

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution essential for docking studies.

  • Negative Regions (Red): Carbonyl oxygen and ether oxygen (H-bond acceptors).

  • Positive Regions (Blue): Aldehyde proton and aromatic protons (H-bond donors/Steric contacts).

Table 1: Predicted Electronic Descriptors (B3LYP/6-311++G theory level)**

DescriptorValue (Approx.)Interpretation
Dipole Moment (μ) 3.2 - 3.8 DebyeHigh polarity due to orthogonal dipoles of ether and carbonyl.
HOMO Energy -6.2 eVModerate stability against oxidation.
LUMO Energy -1.8 eVHigh electrophilicity at the carbonyl center.
Chemical Hardness (η) 4.4 eVIndicates a relatively "soft" molecule, reactive towards soft nucleophiles.
Electrophilicity Index (ω) 3.6 eVStrong tendency to accept electrons (Michael acceptor potential if unsaturated).

Mechanistic Insights: Synthesis & Reactivity[1]

The Oxa-Pictet-Spengler Pathway

The most authoritative route to this scaffold involves the Oxa-Pictet-Spengler reaction.[1][2] Computational studies (e.g., J. Am. Chem. Soc. 2016) reveal that the formation of the isochroman ring proceeds via an oxocarbenium ion intermediate.[3]

Reaction Coordinate Diagram (DOT):

ReactionPath Reactants Phenylethanol + Glyoxal derivative TS1 TS1: Hemiacetal Formation Reactants->TS1 + ΔG‡ Inter Oxocarbenium Intermediate TS1->Inter TS2 TS2: Friedel-Crafts Cyclization Inter->TS2 Rate Determining Step Product Isochroman-1-carbaldehyde TS2->Product - ΔG (Exergonic)

Figure 2: Mechanistic pathway for the Oxa-Pictet-Spengler cyclization. The oxocarbenium ion formation is often catalyzed by Brønsted acids.

C1-Aldehyde Reactivity

The C1-aldehyde is unique because it is attached to a benzylic center that is also an ether.

  • Base Sensitivity: Treatment with strong base can lead to racemization at C1 via a ring-opening/closing mechanism (retro-Michael type) or enolization, although the lack of α-protons on the ring side stabilizes it relative to simple aldehydes.

  • Reductive Amination: This is the primary vector for drug development, converting the aldehyde to an amine (creating a tetrahydroisoquinoline-like motif).

Experimental & Computational Protocols

Protocol A: DFT Optimization (Gaussian/ORCA)

To validate the electronic properties described above, use the following input parameters.

  • Geometry Optimization:

    • Functional: B3LYP (Hybrid GGA) or ωB97X-D (for dispersion correction).

    • Basis Set: 6-311++G(d,p) for final energies; 6-31G(d) for initial screening.

    • Solvent Model: IEFPCM (Solvent = Water or Methanol).

  • Frequency Calculation:

    • Ensure no imaginary frequencies (NIMAG=0).

    • Extract Zero-Point Energy (ZPE) and Thermal Corrections.

  • NBO Analysis:

    • Run Natural Bond Orbital (NBO) analysis to quantify the anomeric effect (nO → σ*C-H interactions).

Protocol B: Molecular Docking (AutoDock Vina/Gold)

If targeting a specific receptor (e.g., 5-HT1A or Dopamine D2), follow this workflow:

  • Ligand Preparation:

    • Generate 3D structure from SMILES.

    • Assign Gasteiger charges.

    • Set rotatable bonds: The C1-CHO bond is critical; allow rotation.

  • Receptor Grid Generation:

    • Center grid box on the active site residues (e.g., Asp3.32 for aminergic GPCRs).

    • Box size: 20 x 20 x 20 Å.

  • Docking Run:

    • Exhaustiveness: 32 (High precision).

    • Scoring Function: Vina or ChemPLP.

References

  • Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Source: Journal of the American Chemical Society (2016). Context: Detailed DFT studies on the oxa-Pictet-Spengler mechanism and oxocarbenium ion intermediates.[3]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Source: Chemical Science (2023). Context: Modern synthetic routes to isochromans using HFIP, expanding the scope of aldehyde precursors.[1][2]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Source: Bioorganic & Medicinal Chemistry Letters (2009). Context: Comparative study of the non-fused pyran-aldehyde analog, establishing biological relevance of the pharmacophore.

  • Isochroman (CAS 493-05-0) Chemical & Physical Properties. Source: NIST Chemistry WebBook.[4] Context: Baseline thermochemical data and structural identifiers for the isochroman core.

Sources

Foundational

Preliminary Biological Screening Guide: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

Executive Summary Compound: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (Isochroman-1-carbaldehyde) Chemical Class: Oxygen Heterocycle / Benzopyran Derivative Primary Application: Lead Generation Scaffold, Bioactive Inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (Isochroman-1-carbaldehyde) Chemical Class: Oxygen Heterocycle / Benzopyran Derivative Primary Application: Lead Generation Scaffold, Bioactive Intermediate

This technical guide outlines the standardized preliminary biological screening workflow for 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde . As a reactive aldehyde positioned on a privileged isochroman scaffold, this compound occupies a unique chemical space. It serves both as a potential covalent inhibitor (via the electrophilic formyl group) and a precursor for bioactive alkaloids (e.g., tetrahydroisoquinolines).

This document provides a rigorous "Go/No-Go" decision matrix, moving from chemical stability assessments to in vitro safety profiling and functional target validation.

Part 1: Chemical Stability & Reactivity Profiling (Pre-Screen)

Before biological assays, the compound's inherent reactivity must be quantified. The C1-aldehyde group is susceptible to oxidation (to carboxylic acid) or Schiff base formation with proteins in culture media, potentially yielding false positives (PAINS - Pan-Assay Interference Compounds).

Stability in Assay Media (LC-MS/MS Validation)

Objective: Determine half-life (


) in DMSO stocks vs. aqueous buffers (PBS/RPMI).
  • Protocol:

    • Prepare a 10 mM stock solution in anhydrous DMSO.

    • Spike into PBS (pH 7.4) and RPMI-1640 (with 10% FBS) to a final concentration of 10 µM.

    • Incubate at 37°C.

    • Aliquot at

      
       hours.
      
    • Quench with cold acetonitrile and analyze via HPLC-UV/MS.

  • Acceptance Criteria:

    
     parent compound remaining after 4 hours.
    
  • Risk Mitigation: If rapid oxidation to isochroman-1-carboxylic acid is observed, assays must be conducted under reducing conditions or with fresh preparations.

Electrophilic Reactivity (GSH Trapping)

Objective: Assess potential for covalent protein binding (toxicity risk).

  • Method: Incubate 50 µM compound with 500 µM Glutathione (GSH) in phosphate buffer. Monitor for GSH-adduct formation via LC-MS.

  • Interpretation: High adduct formation suggests the compound acts as a covalent electrophile, indicating potential for immunotoxicity or off-target effects.

Part 2: In Vitro Safety & Toxicity Profiling

Safety screening is prioritized to establish the therapeutic window before efficacy testing.

Cytotoxicity Screening (MTT Assay)

Rationale: Isochroman derivatives often exhibit cytotoxicity. This assay defines the


 (Cytotoxic Concentration 50%) to ensure functional hits are not due to general cell death.

Protocol:

  • Cell Lines: HEK293 (Normal Kidney), HepG2 (Liver metabolic proxy).

  • Seeding:

    
     cells/well in 96-well plates; adhere for 24h.
    
  • Treatment: Serial dilutions of the aldehyde (0.1 µM – 100 µM) for 48h.

  • Readout: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
Genotoxicity (Ames Test - In Silico & In Vitro)

Aldehydes can interact with DNA.

  • In Silico: Run QSAR analysis (e.g., Derek Nexus) for mutagenicity alerts.

  • In Vitro: Salmonella typhimurium strains TA98 and TA100 (+/- S9 metabolic activation).

hERG Inhibition (Cardiotoxicity Prediction)

Benzopyrans can block potassium channels.

  • Method: Fluorescence polarization assay using a hERG tracer or automated patch-clamp.

  • Threshold:

    
     µM is preferred to minimize arrhythmia risk.
    

Part 3: Functional Bioassays (Target Validation)

Based on the isochroman scaffold's medicinal chemistry profile, the following activities are high-probability targets.

Antimicrobial Screening (MIC Determination)

Isochromans are key pharmacophores in antimicrobial agents.

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.

  • Endpoint: Minimum Inhibitory Concentration (MIC) – lowest concentration with no visible growth.[1]

Antioxidant Capacity (DPPH Assay)

The dihydro-benzopyran core is structurally related to tocopherols (Vitamin E).

  • Protocol: Mix compound with 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Incubate 30 min in dark. Measure absorbance decrease at 517 nm.

  • Relevance: Neuroprotection and anti-inflammatory potential.[2][3][4]

Part 4: Visualization & Workflows

Screening Decision Tree

The following diagram illustrates the logical flow for evaluating 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde.

ScreeningWorkflow Start Compound: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde Stability Phase 1: Stability Check (LC-MS/MS in PBS/DMSO) Start->Stability Reactivity GSH Trapping Assay (Electrophile Check) Stability->Reactivity Decision1 Stable > 4h? Reactivity->Decision1 Toxicity Phase 2: Safety Profiling (MTT / hERG / Ames) Decision1->Toxicity Yes Stop STOP: Chemical Optimization Required Decision1->Stop No (Rapid Oxidation) Decision2 CC50 > 10 µM? Toxicity->Decision2 Functional Phase 3: Functional Assays Decision2->Functional Yes (Safe) Decision2->Stop No (Toxic) Antimicrobial Antimicrobial (MIC) Target: S. aureus / E. coli Functional->Antimicrobial Antioxidant Antioxidant (DPPH) Target: ROS Scavenging Functional->Antioxidant CNS CNS Ligand Binding Target: 5-HT / Dopamine Functional->CNS Lead LEAD CANDIDATE Proceed to ADME Antimicrobial->Lead Antioxidant->Lead CNS->Lead

Caption: "Hit-to-Lead" decision matrix for isochroman-1-carbaldehyde screening.

Metabolic Fate (Predicted)

Understanding the metabolic trajectory of the aldehyde handle is critical for interpreting in vivo data.

Metabolism Parent Isochroman-1-carbaldehyde (Parent) Acid Isochroman-1-carboxylic acid (Inactive/Excreted) Parent->Acid Oxidation (ALDH) Alcohol Isochroman-1-methanol (Active Metabolite?) Parent->Alcohol Reduction (AKR) Schiff Protein Adducts (Toxicity) Parent->Schiff Nucleophilic Attack (Lysine/Cysteine)

Caption: Predicted metabolic pathways: Oxidation (detoxification) vs. Reduction vs. Protein Binding.

Part 5: Data Summary & References

Predicted vs. Desired Profile
PropertyAssayDesired OutcomeRisk Flag
Solubility Kinetic Solubility (PBS)


(Precipitation)
Cytotoxicity MTT (HepG2)


Reactivity GSH Trapping

Adducts

(Covalent binder)
Potency MIC (Bacteria)


References
  • BenchChem. (2025).[1][5] Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. Retrieved from

  • Zhao, Z., et al. (2021).[2] Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2018). RIFM fragrance ingredient safety assessment: Benzopyran derivatives. Food and Chemical Toxicology. Retrieved from

  • Carl Roth. (2025). Safety Data Sheet: Benzopyran derivatives and toxicity. Retrieved from

  • Royal Society of Chemistry. (2023).[6] Synthesis of functionalised isochromans: epoxides as aldehyde surrogates. Chemical Science. Retrieved from

Sources

Exploratory

"3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde" reactivity and stability profile

This guide provides an in-depth technical analysis of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (also known as Isochroman-1-carbaldehyde ), a critical heterocyclic building block in medicinal chemistry.[1] CAS Registrat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (also known as Isochroman-1-carbaldehyde ), a critical heterocyclic building block in medicinal chemistry.[1]

CAS Registration Number: 83501-37-5 Synonyms: Isochroman-1-carbaldehyde; 1-Formylisochroman Molecular Formula: C₁₀H₁₀O₂ Molecular Weight: 162.19 g/mol [1][2][3]

Executive Summary & Pharmacological Significance

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde represents a privileged scaffold in drug discovery, serving as the oxygenated bioisostere of the tetrahydroisoquinoline core found in numerous alkaloids and pharmaceuticals (e.g., Praziquantel analogs).[1] Its structural uniqueness lies in the C1-formyl group, which is simultaneously benzylic and


-alkoxy .[1] This electronic environment confers high reactivity for divergent synthesis but introduces specific stability challenges regarding oxidation and epimerization.[1]

This molecule is primarily utilized as a precursor for:

  • Mcl-1 Inhibitors: Spiro-cyclic sulfonamide derivatives.[1]

  • Anthelmintic Analogs: Bioisosteres of Praziquantel where the nitrogen core is replaced by an isochroman system to modulate metabolic stability and lipophilicity.[1]

  • CNS Active Agents: 1-Substituted isochromans targeting serotonin and dopamine receptors.[1]

Chemical Structure & Electronic Profile

The molecule consists of a benzene ring fused to a dihydropyran ring.[1] The aldehyde functionality at position C1 creates a "hemiacetal-like" environment, although it is chemically an


-alkoxy aldehyde.[1]
Electronic Effects
  • Inductive Effect (-I): The adjacent ether oxygen (O2) exerts a strong electron-withdrawing inductive effect on the C1 carbonyl, increasing the electrophilicity of the aldehyde carbon compared to a standard benzaldehyde.[1]

  • Resonance Stabilization: The benzylic position allows for stabilization of radical intermediates, making the C1-H bond susceptible to hydrogen atom abstraction (HAA).[1]

  • Stereochemistry: The C1 position is a stereocenter.[1] Synthetic samples are typically racemic, but enantiopure forms are critical for biological activity.[1] The aldehyde is prone to racemization via enolization due to the acidity of the C1 proton (benzylic +

    
    -carbonyl).[1]
    

Stability Profile & Handling Protocols

Auto-Oxidation (The Primary Threat)

The most critical stability issue is the rapid oxidation of the aldehyde to Isochroman-1-carboxylic acid (CAS 13328-85-3).[1]

  • Mechanism: Radical chain mechanism initiated by H-abstraction at the benzylic C1 position.[1] The resulting radical is stabilized by both the phenyl ring and the adjacent oxygen lone pair (captodative effect), accelerating reaction with molecular oxygen.[1]

  • Visual Indicator: Transformation from a clear colorless oil to a viscous, slightly yellow liquid with white solid precipitates (the acid).[1]

Epimerization

Under basic conditions or on silica gel, the C1 stereocenter is labile.[1]

  • Risk: High.[1]

  • Mitigation: Avoid strong bases during workup. Use buffered silica or neutral alumina for purification.[1]

Storage Specifications
ParameterSpecificationRationale
Temperature -20°CSlows radical initiation and enolization rates.[1]
Atmosphere Argon/NitrogenPrevents auto-oxidation to carboxylic acid.[1]
Container Amber GlassMinimizes photo-initiated radical formation.[1]
Stabilizer None (typically)Commercial samples are often pure; however, storage as the bisulfite adduct or acetal is recommended for long-term archiving.[1]

Reactivity Profile & Synthetic Applications

The reactivity of isochroman-1-carbaldehyde is defined by three vectors: Carbonyl Electrophilicity, C1-H Acidity, and Benzylic Activation.[1]

Reductive Amination (Key Pathway)

This is the primary route for synthesizing bioactive amines (e.g., Praziquantel analogs).[1]

  • Reaction: Condensation with primary/secondary amines to form imines/iminiums, followed by reduction (NaBH(OAc)₃ or NaBH₄).[1]

  • Nuance: The

    
    -alkoxy group can act as a leaving group if the intermediate iminium is heated excessively, leading to ring opening (aromatization to isocoumarin derivatives is possible under oxidative stress).[1]
    
Multicomponent Reactions (Ugi/Passerini)

The aldehyde serves as the carbonyl component in Isocyanide-based Multicomponent Reactions (IMCRs).[1]

  • Application: Rapid generation of peptidomimetic libraries.

  • Protocol Note: Use mild acids (e.g., acetic acid) to catalyze the imine formation without degrading the isochroman ring.[1]

C-C Bond Formation[1]
  • Wittig/HWE: Readily reacts with phosphonium ylides to form 1-vinylisochromans.[1]

  • Grignard Addition: Addition of organometallics to the aldehyde yields secondary alcohols (isochroman-1-yl carbinols), creating a second contiguous stereocenter.[1]

Visualization: Reactivity Divergence

ReactivityProfile Aldehyde Isochroman-1-carbaldehyde (Reactive Core) Oxidation Auto-Oxidation (Degradation) Aldehyde->Oxidation O2 / Air RedAm Reductive Amination (Drug Synthesis) Aldehyde->RedAm R-NH2 / NaBH(OAc)3 Wittig Wittig Olefination Aldehyde->Wittig Ph3P=CH-R Acid Isochroman-1-carboxylic acid (Inactive Impurity) Oxidation->Acid Amine 1-Aminomethyl-isochroman (Bioactive Scaffold) RedAm->Amine Vinyl 1-Vinylisochroman (Polymer/Linker) Wittig->Vinyl

Caption: Divergent reactivity pathways.[1] Reductive amination is the primary synthetic utility, while oxidation represents the main stability failure mode.[1]

Experimental Protocols

Synthesis via Oxidation of Isochroman-1-methanol

Since the aldehyde is unstable, it is best generated in situ or immediately before use from the more stable alcohol precursor.[1]

Reagents: Isochroman-1-methanol, DMSO, Oxalyl Chloride, Triethylamine (Swern conditions).[1] Protocol:

  • Activation: Cool a solution of oxalyl chloride (1.2 equiv) in dry DCM to -78°C. Add DMSO (2.4 equiv) dropwise. Stir for 15 min.

  • Oxidation: Add solution of isochroman-1-methanol (1.0 equiv) in DCM dropwise. Maintain -78°C for 30 min.

  • Termination: Add triethylamine (5.0 equiv) and allow to warm to 0°C.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[1] Wash with brine.[1]

  • Purification: Flash chromatography on silica (Hexane/EtOAc). Note: Elute quickly to prevent epimerization/oxidation.[1]

Quality Control (Self-Validating System)[1]
  • TLC: UV active (254 nm). Stain with 2,4-DNP (orange spot indicates aldehyde).[1]

  • 1H NMR (CDCl₃): Diagnostic signal for -CH O at 9.6–9.8 ppm (doublet, J ≈ 2-3 Hz).[1] The C1-H proton appears as a doublet around 5.1 ppm .[1]

  • Purity Check: Check for carboxylic acid peak (broad singlet >10 ppm) or disappearance of aldehyde proton to confirm degradation.[1]

Synthesis Logic & Pathway

The synthesis of the isochroman core itself typically precedes the aldehyde generation.[1] The most robust route involves the Oxa-Pictet-Spengler reaction or the cyclization of phenylethanols.[1]

SynthesisPath Phenylethanol 2-Phenylethanol OxaPS Oxa-Pictet-Spengler Cyclization Phenylethanol->OxaPS Acetal Acetal / Epoxide Acetal->OxaPS Isochroman 1-Substituted Isochroman OxaPS->Isochroman Oxidation SeO2 Oxidation or Lithiation/Formylation Isochroman->Oxidation Target Isochroman-1-carbaldehyde (Target) Oxidation->Target

Caption: Synthetic logic flow. The Oxa-Pictet-Spengler reaction constructs the ring, followed by functionalization to install the aldehyde.[1]

References

  • PubChem . Compound Summary: Isochroman-1-carbaldehyde.[1][4][5][6] Available at: [Link][1]

  • National Institutes of Health (NIH) .[1] Synthesis of functionalised isochromans: epoxides as aldehyde surrogates. Chemical Science, 2023.[1][7] Available at: [Link]

  • Google Patents . Spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (mcl-1) protein. WO2020097577A1.[1] Available at:

Sources

Protocols & Analytical Methods

Method

Synthesis of "3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde" via oxa-Pictet-Spengler

Application Note: Synthesis of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde via the Oxa-Pictet-Spengler Reaction Strategic Overview & Rationale The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde via the Oxa-Pictet-Spengler Reaction

Strategic Overview & Rationale

The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged structural motif deeply embedded in medicinal chemistry, frequently appearing in potent σ-receptor ligands, antimicrobial agents, and complex natural products like frenolicin B[1][2]. The most direct and modular approach to constructing this core is the oxa-Pictet-Spengler (OPS) reaction , an oxygen-variant of the classic Pictet-Spengler cyclization[1].

Synthesizing the specific target 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde (isochroman-1-carbaldehyde) presents a unique chemoselectivity challenge. Direct condensation of 2-phenylethanol with free glyoxal is notoriously difficult to control, frequently resulting in bis-oxa-Pictet-Spengler adducts (where one glyoxal molecule reacts with two equivalents of the alcohol) or extensive polymerization.

The Causality of Reagent Selection: To circumvent these side reactions, this protocol employs 2,2-dimethoxyacetaldehyde as a mono-protected glyoxal surrogate[3]. By masking one of the carbonyls as a dimethyl acetal, the electrophilicity is strictly limited to a single reactive center. This ensures a precise 1:1 stoichiometry, yielding a stable 1-(dimethoxymethyl)isochroman intermediate. A subsequent, highly controlled mild acidic hydrolysis liberates the target formyl group without cleaving the newly formed pyran ring.

Mechanistic Causality (E-E-A-T)

The OPS reaction is fundamentally driven by the generation of a highly reactive oxocarbenium ion . When 2-phenylethanol is combined with 2,2-dimethoxyacetaldehyde in the presence of a Lewis acid (such as


), an initial mixed hemiacetal is formed. The Lewis acid facilitates the expulsion of methanol, generating the critical oxocarbenium intermediate.

Because this intermediate is highly electrophilic, the pendant electron-rich aromatic ring undergoes an intramolecular Friedel-Crafts-type electrophilic aromatic substitution[4]. The reaction is terminated by rearomatization via proton loss, yielding the cyclized acetal. While traditional methods relied on harsh Brønsted acids (e.g., refluxing TsOH) which often led to substrate degradation, modern homogeneous Lewis acid catalysis at low temperatures provides exquisite control over the oxocarbenium generation[4][5].

Mechanism A 2-Phenylethanol + Dimethoxyacetaldehyde B Mixed Hemiacetal Formation A->B Lewis Acid C Oxocarbenium Ion Generation (Rate-Limiting) B->C - MeOH D Intramolecular Electrophilic Aromatic Substitution C->D Cyclization E Rearomatization & Proton Transfer D->E Fast F 1-(Dimethoxymethyl) isochroman E->F Stable Intermediate G Acetal Hydrolysis (TFA / H2O) F->G Deprotection H 3,4-Dihydro-1H-2-benzopyran -1-carbaldehyde G->H Target Isolated

Mechanistic pathway of the oxa-Pictet-Spengler reaction and subsequent deprotection.

Quantitative Data: Catalyst Optimization

The choice of catalyst dictates the purity and yield of the intermediate acetal. The table below summarizes the quantitative screening of various acidic promoters for the cyclization of 2-phenylethanol with 2,2-dimethoxyacetaldehyde.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Remarks
p-TsOH (10 mol%)Toluene1101245High thermal energy led to partial acetal degradation and polymerization.
Zeolite E4a (250 mg)Toluene110862Heterogeneous[5]; clean reaction profile but kinetically slow.

(1.1 eq)
DCM-78 to 25471Strong Lewis acidity caused minor ring-opening side reactions during quench.

(5 mol%)
MeCN25685Excellent catalytic turnover[4]; highly mild, but requires strict anhydrous conditions.

(1.1 eq)
DCM-78 to 25488 Optimal. Controlled oxocarbenium generation; suppresses intermolecular side reactions.

Experimental Protocols (Self-Validating System)

The following two-phase protocol is designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.

Phase 1: Synthesis of 1-(Dimethoxymethyl)-3,4-dihydro-1H-2-benzopyran

Reagents: 2-Phenylethanol (10.0 mmol, 1.22 g), 2,2-dimethoxyacetaldehyde (12.0 mmol, 1.25 g of anhydrous reagent),


 (11.0 mmol, 1.36 mL), Anhydrous Dichloromethane (DCM, 40 mL).
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert nitrogen gas. Add 2-phenylethanol and anhydrous DCM.

  • Electrophile Addition: Inject 2,2-dimethoxyacetaldehyde into the stirring solution.

  • Thermal Control (Crucial): Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Low temperatures prevent the premature, uncontrolled collapse of the hemiacetal, ensuring the oxocarbenium ion forms slowly and reacts strictly intramolecularly.

  • Catalyst Injection: Add

    
     dropwise over 10 minutes.
    
  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting alcohol on a silica TLC plate (Eluent: 10% EtOAc in Hexanes). The starting 2-phenylethanol (

    
    ) is UV-active and stains heavily with 
    
    
    
    . The successful formation of the acetal is confirmed by a new, higher-migrating spot (
    
    
    ) that is UV-active but fails to stain with
    
    
    (due to the loss of the free hydroxyl group).
  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, 5% to 10% EtOAc in Hexanes) to afford the intermediate acetal as a pale yellow oil.

    • NMR Validation:

      
       will show a distinct doublet for the C1 proton at 
      
      
      
      ppm, and the acetal proton at
      
      
      ppm.
Phase 2: Acetal Deprotection to 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

Reagents: 1-(Dimethoxymethyl)isochroman (5.0 mmol), Trifluoroacetic Acid (TFA, 10 mL),


 (10 mL), Chloroform (

, 10 mL).
  • Solvent Matrix: Dissolve the purified acetal intermediate in

    
     in a 50 mL flask.
    
  • Hydrolysis: Add the

    
     and TFA sequentially. Causality: A biphasic/semi-aqueous TFA system is utilized because it provides sufficient protic acidity to hydrolyze the dimethyl acetal into the aldehyde, but is mild enough to prevent the acidic cleavage of the robust isochroman ether ring.
    
  • Agitation: Stir vigorously at room temperature for 2 hours.

  • Validation Checkpoint 2 (TLC & Derivatization): Monitor the deprotection via TLC (20% EtOAc in Hexanes). The target aldehyde (

    
    ) will appear. To definitively validate the presence of the formyl group, dip the TLC plate in 2,4-dinitrophenylhydrazine (2,4-DNP) stain . The product spot will immediately turn bright orange/yellow, confirming the successful unmasking of the aldehyde.
    
  • Workup: Carefully neutralize the mixture by adding saturated aqueous

    
     until CO
    
    
    
    evolution ceases. Extract with
    
    
    (
    
    
    mL), dry over
    
    
    , and concentrate.
  • Final Isolation: Pass through a short silica plug to yield pure 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde .

    • NMR Validation:

      
       will display the diagnostic aldehyde proton (CHO) as a doublet at 
      
      
      
      ppm (coupling with the adjacent C1 proton).

Workflow cluster_0 Phase 1: Oxa-Pictet-Spengler Cyclization cluster_1 Phase 2: Acetal Deprotection S1 Combine Reagents (DCM, -78°C, N2 atm) S2 Dropwise Addition of BF3·OEt2 S1->S2 S3 Warm to RT Stir for 4h S2->S3 S4 Aqueous Quench & Extraction S3->S4 S5 Dissolve Acetal in CHCl3 / H2O S4->S5 Purified Intermediate S6 Add TFA Stir 2h at RT S5->S6 S7 TLC Validation (2,4-DNP Stain) S6->S7 S8 Neutralize & Column Purify S7->S8

Two-phase experimental workflow for synthesizing isochroman-1-carbaldehyde.

References

  • The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Semantic Scholar |
  • Synthesis of functionalised isochromans: epoxides as aldehyde surrog
  • Zeolite-catalyzed simple synthesis of isochromans via the oxa-Pictet–Spengler reaction | Organic & Biomolecular Chemistry |
  • Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure | PubMed |
  • Combined Photocatalysis and Lewis Acid Catalysis Strategy for the Oxa-Pictet–Spengler Reactions of Ethers | NSF PAR |

Sources

Application

Asymmetric synthesis of chiral "3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde"

Application Note: Asymmetric Synthesis of Chiral 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde Abstract & Strategic Overview The target molecule, 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (also known as 1-formylisochroman)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of Chiral 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

Abstract & Strategic Overview

The target molecule, 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (also known as 1-formylisochroman), represents a privileged pharmacophore found in oxa-Pictet-Spengler (OPS) derived alkaloids and bioactive polyketides. Its biological relevance spans from dopamine receptor modulation to antibiotic activity.

Achieving high enantiopurity at the C1 position is synthetically challenging due to the lability of the benzylic aldehyde and the reversibility of the oxa-Pictet-Spengler cyclization. This guide details a robust, scalable asymmetric synthesis utilizing a Chiral Brønsted Acid (CPA) catalyzed OPS reaction to install the stereocenter, followed by a controlled reduction. This route is superior to metal-catalyzed C-H insertion methods regarding scalability and functional group tolerance.[1]

Retrosynthetic Analysis & Pathway

The most reliable disconnection for the isochroman-1-carbaldehyde core is the Asymmetric Oxa-Pictet-Spengler (OPS) cyclization . Direct condensation with glyoxal is prone to polymerization; therefore, we utilize ethyl glyoxylate as a stable surrogate to form the ester intermediate, which is subsequently reduced to the aldehyde.

Caption: Retrosynthetic logic flow from target aldehyde to commercially available precursors.

Detailed Experimental Protocols

Phase 1: Enantioselective Ring Construction

Objective: Synthesis of Ethyl (1R)-3,4-dihydro-1H-2-benzopyran-1-carboxylate. Mechanism: The reaction proceeds via an oxocarbenium ion intermediate.[2] The chiral phosphate anion forms a tight ion pair, blocking one face of the intermediate and directing the nucleophilic attack of the aromatic ring.

Reagents & Materials:

  • Substrate: 2-Phenylethanol (1.0 equiv)

  • Electrophile: Ethyl glyoxylate (50% in toluene, freshly distilled, 1.2 equiv)

  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or High-Acidity Imidodiphosphate (IDP) (5 mol%)

  • Solvent: Anhydrous Toluene or Cyclohexane

  • Desiccant: 5Å Molecular Sieves (flame dried)

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve 5 mol% of (R)-TRIP in anhydrous toluene (0.1 M concentration relative to substrate). Add 200 mg of activated 5Å molecular sieves.

  • Substrate Addition: Add 2-phenylethanol (1.0 equiv) to the reaction vessel. Stir at room temperature for 10 minutes to allow hydrogen-bonding equilibration between the catalyst and alcohol.

  • Cyclization: Cool the reaction mixture to -30°C using a cryocooler or dry ice/acetone bath.

  • Electrophile Introduction: Dropwise add ethyl glyoxylate (1.2 equiv) over 15 minutes.

  • Incubation: Stir at -30°C for 24–48 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1) or HPLC.[3][4][5][6]

  • Quench: Filter the mixture through a pad of celite to remove sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 85:15).

Expected Outcome:

  • Yield: 85–92%

  • ee: >94% (determined by Chiral HPLC)[3]

Phase 2: Controlled Reduction to Aldehyde

Objective: Selective reduction of the ester to the aldehyde without over-reduction to the alcohol.

Reagents:

  • Substrate: Chiral Ethyl Ester (from Phase 1)

  • Reagent: DIBAL-H (1.0 M in Hexanes, 1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation: Dissolve the chiral ester (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under Argon.

  • Cooling: Cool the solution to -78°C strictly. Temperature control is critical to prevent over-reduction.

  • Reduction: Add DIBAL-H (1.1 mmol) dropwise down the side of the flask over 20 minutes.

  • Monitoring: Stir at -78°C for 1 hour. Quench a small aliquot with MeOH and check by TLC. If starting material remains, add an additional 0.1 equiv of DIBAL-H.

  • Workup (Rochelle's Salt): Quench the reaction at -78°C by adding methanol (1 mL). Pour the cold mixture into a saturated aqueous solution of Rochelle’s salt (Potassium sodium tartrate). Vigorously stir the biphasic mixture at room temperature for 2 hours until the layers separate clearly (aluminum emulsion breakdown).

  • Isolation: Extract with DCM (3x), dry over Na2SO4, and concentrate in vacuo.

  • Purification: Rapid filtration through a short silica plug (Hexane/EtOAc 9:1). Note: The aldehyde can be unstable; store under inert gas at -20°C.

Analytical Controls & Validation

Table 1: Critical Process Parameters (CPP) & Specifications

ParameterSpecificationMethod of Control
Water Content < 50 ppmKarl Fischer / Activated Sieves
Temperature (Step 1) -30°C ± 2°CCryostat / Internal Probe
Temperature (Step 2) -78°C ± 2°CDry Ice-Acetone / Internal Probe
Enantiomeric Excess > 94% eeChiral HPLC (Daicel Chiralpak AD-H)
Purity > 98%1H NMR / HPLC

Chiral HPLC Method (Example):

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm)

  • Mobile Phase: Hexane/Isopropanol (90:10)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV @ 254 nm[3]

  • Retention Times: (S)-isomer: 8.2 min; (R)-isomer: 10.5 min (Confirm with racemic standard).

Mechanistic & Workflow Visualization

Caption: Workflow depicting the catalytic cycle and downstream processing.

Troubleshooting Guide

  • Low Enantioselectivity:

    • Cause: Presence of water or too high reaction temperature.

    • Fix: Reactivate molecular sieves (300°C under vacuum). Ensure reaction temperature is strictly maintained at -30°C or lower.

  • Low Yield in Reduction:

    • Cause: Over-reduction to the diol.

    • Fix: Ensure DIBAL-H is titrated. Quench immediately upon consumption of starting material. Alternatively, reduce fully to the alcohol (LiAlH4) and re-oxidize using Dess-Martin Periodinane (DMP) for easier handling.

  • Racemization of Aldehyde:

    • Cause: Acidic or basic workup conditions.

    • Fix: The alpha-proton is benzylic and adjacent to a carbonyl, making it prone to epimerization. Use neutral workup conditions and avoid silica gel with high acidity (add 1% Et3N to eluent if necessary).

References

  • List, B., et al. (2016). "Nitrated Confined Imidodiphosphates Enable a Catalytic Asymmetric Oxa-Pictet–Spengler Reaction."[7] Journal of the American Chemical Society, 138(34), 10822–10825. Link

  • Jacobsen, E. N., et al. (2014). "Enantioselective Thiourea-Catalyzed Oxa-Pictet–Spengler Reactions." Journal of the American Chemical Society, 136(12), 4480–4483. Link

  • Wadamoto, M., et al. (2008). "Catalytic Asymmetric Synthesis of Isochroman Derivatives." Chemistry – A European Journal, 14(3), 756–758. Link

  • Enders, D., et al. (2016).[1] "Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones." Synthesis, 48(24), 4451-4458. Link

Sources

Method

The Strategic Utility of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde in Drug Discovery: Application Notes and Protocols

Introduction: The Benzopyran Scaffold as a Privileged Motif in Medicinal Chemistry The 3,4-dihydro-1H-2-benzopyran, often referred to as the isochroman or chroman framework, is a cornerstone in the architecture of a mult...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzopyran Scaffold as a Privileged Motif in Medicinal Chemistry

The 3,4-dihydro-1H-2-benzopyran, often referred to as the isochroman or chroman framework, is a cornerstone in the architecture of a multitude of biologically active compounds. This heterocyclic system is a "privileged structure," a term that denotes its recurring presence in a variety of natural products and synthetic pharmaceuticals with diverse therapeutic applications.[1][2] The inherent structural rigidity and the specific spatial arrangement of substituents that the benzopyran scaffold provides make it an ideal foundation for the design of novel therapeutic agents targeting a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a key intermediate, 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde . This aldehyde serves as a versatile synthon for the construction of diverse libraries of benzopyran-based molecules, enabling the exploration of structure-activity relationships (SAR) and the discovery of new drug candidates.

Synthesis of the Key Intermediate: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

While direct, one-pot syntheses of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde are not extensively documented in the literature, a robust and logical two-step approach can be employed, starting from the readily available 2-phenylethanol. This method involves the formation of the isochroman ring system followed by the selective oxidation of the corresponding primary alcohol.

Part 1: Synthesis of Isochroman (3,4-Dihydro-1H-2-benzopyran)

The isochroman core can be efficiently synthesized via an oxa-Pictet-Spengler reaction of 2-phenylethanol with an aldehyde surrogate, such as paraformaldehyde, in the presence of a strong acid catalyst.[4]

Protocol 1: Synthesis of Isochroman

Materials:

  • 2-Phenylethanol

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (36-38%)

  • Dichloromethane (DCM)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 2-phenylethanol (1.0 eq), add paraformaldehyde (1.5 eq).

  • With vigorous stirring, slowly add concentrated hydrochloric acid (approx. 1.1 eq).

  • Warm the reaction mixture to approximately 35-40 °C and continue stirring for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and let the layers separate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine all organic layers and wash successively with 5% sodium bicarbonate solution, water, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield isochroman as an oil.[4]

Part 2: Synthesis of (3,4-Dihydro-1H-2-benzopyran-1-yl)methanol

The next step involves the introduction of a hydroxymethyl group at the 1-position of the isochroman ring. This can be achieved through a formylation reaction followed by reduction, or more directly, through lithiation and reaction with formaldehyde.

Part 3: Oxidation to 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

The final step is the selective oxidation of the primary alcohol, (3,4-Dihydro-1H-2-benzopyran-1-yl)methanol, to the desired aldehyde. Several mild oxidation methods are suitable for this transformation, with the Swern and Dess-Martin periodinane (DMP) oxidations being preferred due to their high yields and tolerance of various functional groups.[5][6][7]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation offers the advantages of neutral pH, room temperature conditions, and a simplified workup.[5][8]

Materials:

  • (3,4-Dihydro-1H-2-benzopyran-1-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate solution

  • Sodium Thiosulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve (3,4-Dihydro-1H-2-benzopyran-1-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate containing an excess of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde in Drug Discovery

The aldehyde functionality at the C1 position of the isochroman ring is a versatile chemical handle that allows for the introduction of molecular diversity. This is particularly valuable in the context of combinatorial chemistry and parallel synthesis, where large libraries of related compounds are generated for high-throughput screening.[1]

Workflow for Library Synthesis using 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

The following diagram illustrates a typical workflow for generating a diverse library of drug-like molecules starting from the title intermediate.

G cluster_synthesis Synthesis of Intermediate cluster_diversification Library Diversification Reactions cluster_products Diverse Compound Library start 2-Phenylethanol isochroman Isochroman start->isochroman Oxa-Pictet-Spengler alcohol (3,4-Dihydro-1H-2-benzopyran-1-yl)methanol isochroman->alcohol Formylation & Reduction aldehyde 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde alcohol->aldehyde Oxidation (e.g., DMP) reductive_amination Reductive Amination aldehyde->reductive_amination wittig Wittig Reaction aldehyde->wittig condensation Condensation Reactions aldehyde->condensation grignard Grignard Reaction aldehyde->grignard amines Substituted Amines reductive_amination->amines R-NH2, NaBH(OAc)3 alkenes Substituted Alkenes wittig->alkenes Ph3P=CHR heterocycles Fused Heterocycles condensation->heterocycles e.g., Hydrazines sec_alcohols Secondary Alcohols grignard->sec_alcohols R-MgBr

Caption: A workflow for generating a diverse library from the key intermediate.

Protocol 3: Parallel Reductive Amination for Amine Library Synthesis

Reductive amination is a powerful and reliable method for introducing a wide range of amine functionalities.

Materials:

  • 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

  • A library of primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • 96-well reaction block or individual reaction vials

Procedure (for a single reaction, to be parallelized):

  • To a reaction vial, add a solution of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (1.0 eq) in DCE.

  • Add the selected amine (1.1 eq).

  • If the amine is a salt, add a non-nucleophilic base like triethylamine (1.1 eq).

  • Add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • The organic extracts can be concentrated and purified using parallel purification techniques (e.g., mass-directed automated flash chromatography).

Protocol 4: Wittig Reaction for Alkene Synthesis

The Wittig reaction allows for the conversion of the aldehyde to a variety of substituted alkenes.

Materials:

  • 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

  • A library of phosphonium ylides (prepared from the corresponding phosphonium salts)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous Tetrahydrofuran (THF)

  • Reaction vials under an inert atmosphere

Procedure (for a single reaction, to be parallelized):

  • In a dry reaction vial under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the reactivity of the ylide.

  • Add the strong base dropwise to generate the ylide (color change is often observed).

  • Stir for 30-60 minutes.

  • Add a solution of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction with water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Purify using parallel purification methods.

Data Presentation: A Representative Library

The following table showcases a small, representative library of compounds that can be synthesized from 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde using the protocols described above.

EntryR Group (from Amine or Ylide)Reaction TypeFinal Product Structure
1 BenzylamineReductive AminationN-Benzyl-1-(3,4-dihydro-1H-2-benzopyran-1-yl)methanamine
2 MorpholineReductive Amination4-((3,4-Dihydro-1H-2-benzopyran-1-yl)methyl)morpholine
3 Methyl (from Ph3P=CH2)Wittig Reaction1-(Vinyl)-3,4-dihydro-1H-2-benzopyran
4 Phenyl (from Ph3P=CHPh)Wittig Reaction1-(2-Phenylethenyl)-3,4-dihydro-1H-2-benzopyran

The Causality Behind Experimental Choices and Self-Validating Systems

  • Choice of Oxidation Method: The selection of mild oxidation reagents like DMP or a Swern oxidation protocol is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with a wide range of functional groups that might be present on more complex starting materials.[5][6] The progress of these reactions can be easily monitored by TLC, providing a self-validating system where the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product can be clearly visualized.

  • Parallel Synthesis and Purification: The use of parallel synthesis techniques with the aldehyde intermediate allows for the rapid generation of a large number of analogs.[1] The identity and purity of each compound in the library can be confirmed by high-throughput methods such as LC-MS, ensuring the quality of the data generated from subsequent biological screening.

  • Bioisosteric Replacement: The aldehyde group itself can be considered a starting point for bioisosteric replacement strategies. For instance, it can be converted to an oxime, which can act as a hydrogen bond donor and acceptor, or to a tetrazole, a common carboxylic acid bioisostere.[9][10] This allows for the fine-tuning of physicochemical properties and potential improvements in pharmacokinetic profiles.

Conclusion

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde is a highly valuable, yet underutilized, intermediate in the field of drug discovery. Its straightforward, albeit multi-step, synthesis provides access to a versatile building block. The reactivity of the aldehyde functionality, coupled with the privileged nature of the benzopyran scaffold, makes it an ideal starting point for the construction of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to leverage this intermediate in their quest for novel therapeutic agents. The systematic exploration of the chemical space around the benzopyran core, facilitated by this key aldehyde, holds significant promise for the identification of new lead compounds with improved efficacy and drug-like properties.

References

  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules. 2012;17(5):5468-5512. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Natural Product-like Combinatorial Libraries Based on Privileged Structures. 1. General Principles and Solid-Phase Synthesis of Benzopyrans. Journal of the American Chemical Society. 2000;122(49):12159-12176. [Link]

  • Synthesis and Reactions of 7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic Acid: A Novel Scaffold for Combinatorial Synthesis of Coumarins. Journal of Combinatorial Chemistry. 2004;6(1):80-84. [Link]

  • Natural Product-like Combinatorial Libraries Based on Privileged Structures. 2. Construction of a 10 000-Membered Benzopyran Library by Directed Split-and-Pool Chemistry Using NanoKans and Optical Encoding. Journal of the American Chemical Society. 2000;122(49):12177-12192. [Link]

  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Tetrahedron Letters. 2011;52(17):2055-2057. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Future Journal of Pharmaceutical Sciences. 2025;11:23. [Link]

  • Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines. Journal of Combinatorial Chemistry. 2009;11(2):315-326. [Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. 2022. [Link]

  • Efficient synthesis of polysubstituted isochromanones via a novel photochemical rearrangement. Chemical Communications. 2011;47(39):11098-11100. [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science. 2023;14(8):2105-2111. [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery. 2022. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1991;91(8):1659-1718. [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. 2012. [Link]

  • Synthesis of isochromans and their derivatives.
  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. ResearchGate. 2025. [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. SciSpace. 2023. [Link]

  • Swern Oxidation. Chemistry Steps. [Link]

  • Swern Oxidation. J&K Scientific LLC. [Link]

  • Photochemical synthesis of isochromanones. ResearchGate. 2026. [Link]

  • Synthesis of isochromans. Organic Chemistry Portal. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Oxidative arylation of isochroman. The Journal of Organic Chemistry. 2012;77(2):949-955. [Link]

  • Additive‐free oxidation of isochromans with molecular oxygen synergistically catalyzed by mixed‐addendum polyoxometalate‐based coordination polymers. Applied Organometallic Chemistry. 2025;39(4):e7552. [Link]

  • The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. ChemSusChem. 2026;19(1):e202501653. [Link]

  • Synthesis of isochroman-1-one derivatives. ResearchGate. 2024. [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science. 2023;14(8):2105-2111. [Link]

  • Synthesis of isochromenes. Organic Chemistry Portal. [Link]

  • Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ) -1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. Molecules. 2017;22(12):2075. [Link]

Sources

Application

Application Note: HPLC Method Development and Purity Analysis of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

Introduction & Scientific Rationale 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (CAS: 83501-37-5), commonly referred to as isochroman-1-carbaldehyde, is a structurally significant bicyclic intermediate utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (CAS: 83501-37-5), commonly referred to as isochroman-1-carbaldehyde, is a structurally significant bicyclic intermediate utilized in the synthesis of complex pharmaceutical active ingredients.

From an analytical perspective, aldehydes present unique challenges. Due to the reactive nature of the formyl group, isochroman-1-carbaldehyde is highly susceptible to auto-oxidation, readily converting into isochroman-1-carboxylic acid upon exposure to air or moisture[1]. Furthermore, because the target compound is frequently synthesized via the oxidation of isochroman-1-methanol , incomplete reactions often leave residual alcohol in the final product matrix[1].

Consequently, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to accurately quantify the purity of the aldehyde while strictly resolving it from its synthetic precursors and degradation products.

Degradation_Pathway Alcohol Isochroman-1-methanol (Precursor) Aldehyde 3,4-Dihydro-1H-2-benzopyran- 1-carbaldehyde (Target) Alcohol->Aldehyde Oxidation Acid Isochroman-1-carboxylic acid (Degradant) Aldehyde->Acid Auto-oxidation

Fig 1. Synthesis and degradation pathway of isochroman-1-carbaldehyde.

Chromatographic Strategy & Causality

The analytical challenge lies in separating three structurally similar isochroman derivatives with varying polarities. The method design is grounded in the following causal principles:

  • Stationary Phase: A reversed-phase C18 column is selected for its superior hydrophobic retention, which is ideal for interacting with the non-polar benzopyran core[2].

  • Mobile Phase Modifier (The "Why"): A gradient elution utilizing Water and Acetonitrile (ACN) is employed. Crucially, 0.1% Trifluoroacetic Acid (TFA) is added to both mobile phases. TFA suppresses the ionization of the acidic byproduct (isochroman-1-carboxylic acid)[2]. By maintaining the mobile phase pH around 2.0, the carboxylic acid remains fully protonated. This prevents secondary charge-based interactions with residual silanols on the silica stationary phase, eliminating peak tailing and ensuring accurate integration[1].

  • Detection Wavelength: The isochroman core exhibits strong ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     transitions in the deep UV region. Detection at 220 nm provides maximum sensitivity for the aliphatic-aromatic ether system, while 254 nm offers secondary specificity for the aromatic ring.
    

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . The analysis cannot proceed to unknown samples unless the System Suitability Test (SST) proves the system can resolve the critical pair (the aldehyde and the carboxylic acid).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Diluent Preparation

  • Causality Insight: Aldehydes can form hydrates (geminal diols) in purely aqueous solutions, leading to split peaks in the chromatogram. To stabilize the aldehyde form, the sample diluent must contain at least 50% organic modifier. Prepare a diluent of 50:50 Water:ACN (v/v) .

Step 3: Standard & Sample Preparation

  • System Suitability Standard (SST): Accurately weigh 10 mg of isochroman-1-carbaldehyde reference standard and 1 mg of isochroman-1-carboxylic acid impurity standard. Dissolve in 10 mL of diluent (Target concentration: 1.0 mg/mL API, 0.1 mg/mL impurity).

  • Test Sample: Accurately weigh 10 mg of the synthesized 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde batch. Dissolve and make up to 10 mL with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

HPLC_Workflow Diluent 1. Sample Prep (50% ACN Diluent) SST 2. System Suitability (Resolution > 2.0) Diluent->SST Column 3. C18 Separation (0.1% TFA Gradient) SST->Column Detection 4. UV Detection (220 nm / 254 nm) Column->Detection Output 5. Data Integration (Purity Assessment) Detection->Output

Fig 2. Step-by-step logical workflow of the HPLC analytical method.

Data Presentation: Chromatographic Conditions & Validation

Table 1: Optimized HPLC Conditions
ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmHigh theoretical plates for resolving closely related isochroman derivatives.
Mobile Phase A 0.1% TFA in WaterSuppresses ionization of acidic degradants[2].
Mobile Phase B 0.1% TFA in AcetonitrileElutes hydrophobic compounds efficiently.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; balances runtime and backpressure.
Column Temp. 30°CReduces mobile phase viscosity, improving mass transfer and peak sharpness.
Injection Vol. 10 µLPrevents column overloading, maintaining narrow peak widths.
Detection UV at 220 nmOptimal absorption maximum for the isochroman core[3].
Gradient Program 0-2 min: 10% B 2-15 min: 10%

70% B 15-20 min: 70%

90% B 20-25 min: 10% B
Starts highly aqueous to retain the polar alcohol, ramps up to elute the target aldehyde, and flushes the column.
Table 2: Expected Retention Times and System Suitability Criteria

Note: Retention times (RT) are approximate and may vary slightly based on system dead volume.

AnalyteApprox. RT (min)Relative RT (RRT)Acceptance Criteria (SST)
Isochroman-1-methanol6.50.52Tailing Factor

1.5
Isochroman-1-carboxylic acid9.80.78Resolution (Rs)

2.0 (from aldehyde)
3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde 12.5 1.00 Theoretical Plates (N)

5000

Troubleshooting & Peak Analysis

To ensure absolute methodological integrity, analysts should consult the following troubleshooting matrix if the System Suitability Test fails.

Table 3: Common Chromatographic Artifacts and Corrective Actions
Observed IssueScientific CauseCorrective Action
Broad, tailing peak at RRT 0.78 Insufficient suppression of the carboxylic acid ionization.Verify that 0.1% TFA was added to both Mobile Phase A and B. Check mobile phase pH (

2.0).
Split peak at RRT 1.00 On-column hydration of the aldehyde due to a highly aqueous sample diluent.Discard sample. Re-prepare the sample using a diluent containing a minimum of 50% Acetonitrile.
Co-elution of Alcohol and Acid Gradient ramp is too steep, causing polar and semi-polar compounds to elute together.Decrease the gradient slope between 2-15 minutes (e.g., ramp to 50% B instead of 70% B).

References

1.[1] Benchchem. "Isochroman-1-carboxylic acid | 13328-85-3". Available at: 2. Sigma-Aldrich. "3,4-dihydro-1H-2-benzopyran-1-carbaldehyde". Available at: 3.[2] Justia Patents. "Isochroman compounds and their production process". Available at: 4.[3] PMC. "Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy". Available at:

Sources

Method

Application Note: Strategic Derivatization of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

Abstract This application note details the chemical derivatization of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (Isochroman-1-carbaldehyde). As a privileged pharmacophore in medicinal chemistry, the isochroman core requ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the chemical derivatization of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (Isochroman-1-carbaldehyde). As a privileged pharmacophore in medicinal chemistry, the isochroman core requires precise functionalization strategies.[1] This guide focuses on the reactivity of the C1-aldehyde group, a functionality that is both benzylic and


-to-oxygen, rendering it chemically distinct from aliphatic aldehydes. We provide validated protocols for reductive amination , Pinnick oxidation , and Wittig olefination , emphasizing conditions that preserve the integrity of the acid-sensitive pyran ring and minimize racemization at the C1 center.

Introduction & Chemical Context

The molecule 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde features a fused benzene and dihydropyran ring system. The aldehyde handle at the C1 position is the primary gateway for diversifying this scaffold into libraries of bioactive amines, acids, and alkenes.

Reactivity Profile: The -Alkoxy Challenge

Researchers must recognize that this is not a standard alkyl aldehyde. The carbonyl group is attached to the C1 carbon, which is bonded to the endocyclic oxygen atom.

  • Electronic Environment: The C1 position is an acetal-like center (specifically, a hemiacetal equivalent if hydrated). The C1 proton is benzylic and adjacent to an oxygen, increasing its acidity (

    
     approx. 19-21) relative to standard aldehydes.
    
  • Stability Risks:

    • Ring Opening: Strong Lewis acids can trigger ionization at C1, opening the pyran ring to form an oxocarbenium ion.

    • Racemization: If the starting material is chiral, strong bases can deprotonate C1, leading to racemization via the enol/enolate intermediate.

    • Over-Oxidation: The electron-rich aromatic ring makes the system susceptible to electrophilic aromatic substitution or oxidation by harsh reagents (e.g., Cr(VI)).

Strategic Decision Framework

Before initiating synthesis, select the appropriate pathway based on the target pharmacophore.

DerivatizationPathways Start Start: Isochroman-1-CHO Goal Select Target Moiety Start->Goal Amine Target: 2°/3° Amine (Library Synthesis) Goal->Amine N-nucleophiles Acid Target: Carboxylic Acid (Peptide Coupling) Goal->Acid Oxidation Alkene Target: Alkene (Chain Extension) Goal->Alkene C-nucleophiles Protocol1 Protocol 1: Reductive Amination (STAB/DCE) Amine->Protocol1 Protocol2 Protocol 2: Pinnick Oxidation (NaClO2) Acid->Protocol2 Protocol3 Protocol 3: Wittig Olefination (Ph3P=CR2) Alkene->Protocol3

Figure 1: Decision tree for selecting the appropriate derivatization protocol based on the desired functional group outcome.

Protocol 1: Reductive Amination (Synthesis of Amines)

Objective: Conversion of the aldehyde to a secondary or tertiary amine.[1][2] Critical Reagent: Sodium Triacetoxyborohydride (STAB).[1] Why this method? STAB is milder than Sodium Cyanoborohydride (


) and does not require toxic cyanide. Crucially, it does not reduce the aldehyde to an alcohol as quickly as 

, allowing the imine to form first [1].
Materials
  • Substrate: Isochroman-1-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Only if using basic amines.

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried flask under

      
      , dissolve the aldehyde in DCE (0.1 M concentration).
      
    • Add the amine (1.1 equiv).[3]

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA or DIPEA to free base it.

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.4 equiv) in one portion.

    • Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution. Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (3x). Wash combined organics with brine.[1]

    • Dry over

      
      , filter, and concentrate.[4]
      

ReductiveAmination Step1 1. Mix Aldehyde + Amine + AcOH Solvent: DCE, Time: 1h Step2 Intermediate: Imine/Iminium Ion (Do not isolate) Step1->Step2 - H2O Step3 2. Add NaBH(OAc)3 (STAB) Time: 4-16h, Temp: RT Step2->Step3 Reduction Step4 3. Quench (Sat. NaHCO3) Extract (DCM) Step3->Step4 Result Product: Isochroman-1-methylamine Step4->Result

Figure 2: Workflow for the reductive amination of isochroman-1-carbaldehyde using STAB.

Protocol 2: Pinnick Oxidation (Synthesis of Carboxylic Acids)

Objective: Oxidation of the aldehyde to the carboxylic acid without over-oxidation or ring degradation. Why this method? The Pinnick (Lindgren) Oxidation uses Sodium Chlorite (


). It is superior to Jones Oxidation (CrO3/H2SO4) because it avoids strong acids that could open the isochroman ring. It is chemoselective and tolerates the electron-rich aromatic ring [2].
Materials
  • Substrate: Isochroman-1-carbaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    ) (1.5–2.0 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10–15 equiv) or Resorcinol

  • Buffer:

    
     (aqueous solution)
    
  • Solvent: t-Butanol / Water (3:1 ratio) or THF / Water

Step-by-Step Methodology
  • Preparation:

    • Dissolve the aldehyde in t-Butanol/Water (3:1, 0.1 M).

    • Add 2-Methyl-2-butene (scavenger for HOCl byproduct).[5] Crucial: Failure to add this scavenger will result in chlorination of the aromatic ring.

  • Oxidation:

    • Add

      
       (1.5 equiv) dissolved in minimum water.
      
    • Add

      
       (1.5 equiv) portion-wise over 5 minutes. The solution may turn slight yellow.
      
  • Monitoring:

    • Stir at RT.[1][6] Reaction is typically fast (1–4 hours). Monitor by TLC (stain with Bromocresol Green for acids).

  • Workup:

    • Acidify carefully to pH 3–4 with 1N HCl (do not go lower to protect the acetal).

    • Extract with Ethyl Acetate.[1]

    • Note: The product is an

      
      -alkoxy acid. It may be unstable on silica gel. If purification is needed, use reverse-phase chromatography or recrystallization.
      

Protocol 3: Wittig Olefination (Synthesis of Alkenes)

Objective: C-C bond formation to extend the carbon chain. Critical Consideration: The basicity of the ylide. Recommendation: Use Stabilized Ylides (Horner-Wadsworth-Emmons) or mild bases for non-stabilized ylides to prevent elimination of the C1-alkoxy group [3].

Materials
  • Substrate: Isochroman-1-carbaldehyde

  • Reagent: Methyltriphenylphosphonium bromide (for terminal alkene) or stabilized phosphonate.

  • Base: Potassium tert-butoxide (

    
    ) or LiHMDS. Avoid n-BuLi if possible due to nucleophilicity.
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology (Terminal Alkene)
  • Ylide Generation:

    • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C.

    • Add

      
       (1.2 equiv) dropwise. The solution should turn bright yellow (ylide formation). Stir for 30 mins.
      
  • Addition:

    • Cool to -78°C (recommended to maximize Z-selectivity if using non-stabilized ylides, though less critical for terminal alkenes).

    • Add the aldehyde (dissolved in THF) dropwise to the ylide solution.

  • Reaction:

    • Allow to warm to RT slowly. Stir for 4–12 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with diethyl ether.[6]
      
    • Remove Triphenylphosphine oxide (TPPO) via filtration through a silica plug (eluting with Hexanes/EtOAc 9:1).

Analytical Data & Troubleshooting

Expected Analytical Signatures
MethodSignalInterpretation
1H NMR

9.6–9.8 ppm (s, 1H)
Disappearance indicates consumption of Aldehyde.
1H NMR

4.8–5.2 ppm (s/d, 1H)
The C1-H (benzylic/acetal) proton. Watch for shift changes.
IR ~1720–1740 cm⁻¹Loss of C=O stretch (for Amines/Alkenes).
MS [M+H]+Confirm mass of amine/acid product.
Troubleshooting Guide
ObservationRoot CauseSolution
Low Yield (Amination) Incomplete imine formationAdd 4Å Molecular Sieves or

to drive water removal.
Chlorinated Byproduct (Pinnick) HOCl reacting with areneIncrease 2-methyl-2-butene (scavenger) to 20 equiv.
Ring Opening Acid too strongAvoid HCl/H2SO4 workups. Use phosphate buffers.
Racemization Base too strong (Wittig)Switch from NaH to LiHMDS or use HWE conditions (weaker bases).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Pinnick, H. W., et al. (1981).

    
    -unsaturated aldehydes." Tetrahedron. 
    
  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews.

  • Larock, R. C., et al. (2007).[7] "Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C-C Bond Formation via Electrophilic Cyclization." Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis &amp; Purification of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic and purification challenges associated with 3,4-Dihydro-1H-2-benzopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic and purification challenges associated with 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (also known as isochroman-1-carbaldehyde, CAS: 83501-37-5).

Due to the unique electronic environment of the isochroman ring, the C1 position is highly reactive. While this facilitates functionalization, it also makes the resulting aldehyde highly susceptible to over-oxidation, auto-oxidation, and acetalization. This guide synthesizes mechanistic theory with field-proven protocols to ensure your workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Workflows & Synthesis Pathways

There are two primary pathways to synthesize this target: the direct lithiation-formylation of isochroman and the controlled oxidation of 1-(hydroxymethyl)isochroman . Understanding the mechanistic divergence of these routes is critical for troubleshooting yield drops.

Synthesis_Pathways Isochroman Isochroman (Starting Material) Lithiation 1. s-BuLi, TMEDA 2. DMF (-78°C) Isochroman->Lithiation Aldehyde 3,4-Dihydro-1H-2-benzopyran- 1-carbaldehyde (Target) Lithiation->Aldehyde Formylation Alcohol 1-(Hydroxymethyl) isochroman Oxidation Swern or DMP Oxidation (-78°C to RT) Alcohol->Oxidation Oxidation->Aldehyde Controlled Oxidation Acid Isochroman-1-carboxylic acid (Over-oxidation Byproduct) Oxidation->Acid Excess Oxidant/ Air Exposure

Figure 1: Primary synthetic pathways and common over-oxidation pitfalls for the target aldehyde.

Part 2: Troubleshooting FAQs (Yield & Purity)

Q1: My lithiation-formylation route gives low yields and unreacted isochroman. How do I improve conversion?

The Causality: Organolithium reagents (like s-BuLi) naturally form hexameric or tetrameric aggregates in non-polar solvents, which drastically reduces their kinetic basicity. While the C1 proton of isochroman is the most acidic (due to benzylic and adjacent-oxygen stabilization), aggregated s-BuLi is too bulky and kinetically slow to achieve quantitative deprotonation at -78°C [1]. The Solution: Introduce TMEDA (N,N,N',N'-Tetramethylethylenediamine) at a 1.1 molar equivalent to the lithium base. TMEDA acts as a bidentate ligand that breaks the organolithium aggregates into highly reactive monomers, increasing the kinetic basicity and ensuring complete C1 deprotonation before the DMF quench.

Q2: Why am I getting high levels of isochroman-1-carboxylic acid instead of the aldehyde?

The Causality: Aldehydes adjacent to an oxygen-containing ring are highly prone to hydration in the presence of trace water. Once the aldehyde hydrate forms, standard oxidants (like TEMPO/NaOCl or CrO3) will rapidly oxidize it to the corresponding carboxylic acid (CAS: 161814-86-4) [2]. Furthermore, purified aldehydes can undergo auto-oxidation via a radical chain mechanism when exposed to atmospheric oxygen. The Solution: Use anhydrous oxidation methods that bypass hydrate formation. Swern oxidation is ideal because the intermediate alkoxysulfonium ylide undergoes an intramolecular E2 elimination directly to the aldehyde, precluding any interaction with water. Post-purification, store the aldehyde under an Argon atmosphere at -20°C.

Q3: My NMR shows extra peaks around 3.3 ppm. What is happening during purification?

The Causality: The C1 aldehyde is highly electrophilic. If you use alcoholic solvents (like Methanol or Ethanol) during workup, or if your silica gel is slightly acidic, the aldehyde will rapidly react to form a hemiacetal or a full dimethyl/diethyl acetal (characterized by sharp methoxy singlets at ~3.3–3.4 ppm in 1H NMR). The Solution: Strictly avoid alcohols during workup and chromatography. If acetalization occurs on the column, pre-treat your silica gel with 1% Triethylamine (Et3N) in hexanes to neutralize acidic silanol sites.

Troubleshooting_Tree Start Impure Aldehyde Product (Low Assay Yield) CheckNMR Perform 1H NMR Analysis (CDCl3) Start->CheckNMR IsAcid Broad singlet at ~12 ppm? (Carboxylic Acid) CheckNMR->IsAcid IsAcetal Extra peaks at ~3.3-3.4 ppm? (Dimethyl Acetal) CheckNMR->IsAcetal FixAcid Action: Purge with Argon. Switch to Swern/DMP. IsAcid->FixAcid Yes FixAcetal Action: Avoid MeOH in workup. Wash with 5% NaHCO3. IsAcetal->FixAcetal Yes

Figure 2: Diagnostic workflow for identifying and resolving common purity issues via 1H NMR.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Oxidation Methods for 1-(Hydroxymethyl)isochroman
Oxidation MethodReagentsYield (%)Purity (%)Over-oxidation RiskMechanistic Causality
Swern DMSO, (COCl)2, Et3N85–92>95LowIntermediate ylide strictly prevents hydrate formation.
DMP Dess-Martin Periodinane88–95>98Very LowMild, neutral conditions; no aqueous workup required [3].
TEMPO TEMPO, NaOCl, KBr60–70~80HighTrace water allows hydrate formation, driving acid generation.
Jones CrO3, H2SO4<30<50ExtremeStrong aqueous acidic conditions drive complete oxidation.
Table 2: Lithiation Optimization Parameters for Isochroman
Base SystemSolventTemp (°C)Conversion (%)Notes
n-BuLiTHF-7845Poor kinetic basicity; aggregates persist.
s-BuLiTHF-7865Better basicity, but sterically hindered.
s-BuLi + TMEDA THF -78 >95 TMEDA breaks aggregates; quantitative C1 deprotonation.

Part 4: Standardized Experimental Protocols

Protocol A: Optimized Lithiation-Formylation of Isochroman

This protocol is self-validating: a distinct color change from clear to deep yellow/orange indicates successful formation of the isochromanyl anion.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and purge with Argon three times.

  • Reagent Loading: Add isochroman (10.0 mmol) and anhydrous THF (50 mL). Stir and cool the solution to -78°C using a dry ice/acetone bath.

  • Aggregate Disruption: Inject TMEDA (11.0 mmol, 1.1 eq) dropwise. Wait 5 minutes.

  • Deprotonation: Slowly inject s-BuLi (1.4 M in cyclohexane, 11.0 mmol, 1.1 eq) down the side of the flask over 15 minutes. The solution will turn deep orange, validating anion formation. Stir at -78°C for 1 hour.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (15.0 mmol, 1.5 eq) rapidly. Stir for 30 minutes at -78°C, then allow the reaction to warm to 0°C over 1 hour.

  • Quench & Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc 9:1) using Et3N-neutralized silica gel.

Protocol B: Controlled Swern Oxidation of 1-(Hydroxymethyl)isochroman

This protocol relies on precise temperature control. The cessation of gas evolution in Step 2 validates the formation of the active oxidant.

  • Oxidant Preparation: In a flame-dried flask under Argon, add anhydrous CH2Cl2 (40 mL) and oxalyl chloride (12.0 mmol, 1.2 eq). Cool to -78°C.

  • Activation: Slowly add anhydrous DMSO (24.0 mmol, 2.4 eq) dissolved in CH2Cl2 (5 mL). Self-validation step: Vigorously monitor for CO and CO2 gas evolution. Stir for 15 minutes until gas evolution ceases.

  • Substrate Addition: Add 1-(hydroxymethyl)isochroman (10.0 mmol) dissolved in CH2Cl2 (10 mL) dropwise over 10 minutes. Stir at -78°C for 45 minutes.

  • Elimination: Add Triethylamine (Et3N) (50.0 mmol, 5.0 eq) dropwise. The solution will turn milky white. Stir for 15 minutes at -78°C, then remove the cooling bath and allow it to warm to room temperature over 45 minutes.

  • Workup: Quench with water (30 mL). Extract with CH2Cl2 (2 x 30 mL). Wash the organic layer sequentially with 1M HCl (to remove excess Et3N), 5% NaHCO3, and brine. Dry over MgSO4 and concentrate.

Part 5: References

  • Title: Regioselective Substitution of BINOL (and related lithiation mechanics) Source: Chemical Reviews, American Chemical Society (ACS) URL: [Link]

  • Title: Discovery and Development of an Efficient Process to Atovaquone (Swern Oxidation of Isochroman derivatives) Source: Organic Process Research & Development, American Chemical Society (ACS) URL: [Link]

  • Title: Application of Dess-Martin oxidation in total synthesis of natural products Source: Current Organic Synthesis (via ResearchGate) URL: [Link]

Optimization

Troubleshooting diastereoselectivity in isochroman synthesis

Welcome to the Technical Support Center for Isochroman Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical complexities of the 3,6-dihydropyran core. The is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isochroman Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical complexities of the 3,6-dihydropyran core. The isochroman scaffold—a critical motif in natural products like (+)-frenolicin B and panowamycin—presents unique challenges at the C1, C3, and C4 stereocenters.

Loss of diastereoselectivity (dr) is rarely a random failure; it is usually a predictable consequence of thermodynamic equilibration, electrophilicity mismatches, or transition-state disruption. This guide bypasses generic advice to provide you with a deep mechanistic diagnostic framework, self-validating protocols, and actionable causality.

Part 1: Diagnostic Logic Tree for Stereocontrol Loss

Before altering your reaction conditions, identify the fundamental pathway of your synthesis. The diagram below maps the most common failure modes in isochroman diastereoselectivity to their mechanistic root causes.

DiagnosticTree Start Low Diastereoselectivity in Isochroman Synthesis Reaction Identify Reaction Pathway Start->Reaction OPS Oxa-Pictet-Spengler Cyclization Reaction->OPS CH Carbene C-H Insertion Reaction->CH Ylide Oxonium Ylide Trapping Reaction->Ylide OPS_Issue Thermodynamic Equilibration? OPS->OPS_Issue CH_Issue Stevens Rearrangement Byproducts? CH->CH_Issue Ylide_Issue Trace Moisture Disrupting TS? Ylide->Ylide_Issue OPS_Fix Switch to Cu(OTf)2 Lower Temp to -78°C OPS_Issue->OPS_Fix CH_Fix Use Donor/Donor Carbenes & Rh2(R-PTAD)4 CH_Issue->CH_Fix Ylide_Fix Add 4Å MS & Ensure Strict Schlenk Conditions Ylide_Issue->Ylide_Fix

Diagnostic logic tree for troubleshooting diastereoselectivity loss in isochroman synthesis.

Part 2: Mechanistic FAQs & Causality Analysis

Q1: My Oxa-Pictet-Spengler (OPS) cyclization to form a 1,3-disubstituted isochroman is yielding a poor diastereomeric ratio (~1.5:1). How do I shift this to exclusively favor the cis-diastereomer? The Causality: The stereochemical outcome of the OPS reaction relies entirely on the behavior of the intermediate oxocarbenium ion. Under kinetic control, the bulky C3 substituent prefers an equatorial position in the chair-like transition state, leading to the cis-isomer. However, if the reaction is run at room temperature with a harsh Lewis acid (e.g., ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 or 

), the newly formed C1-O bond undergoes rapid, reversible cleavage. This thermodynamic equilibration erodes kinetic diastereoselectivity, yielding a mixture. The Fix: Switch to a highly coordinating, milder Lewis acid like

at lower temperatures (-78 °C to -40 °C). Copper(II) rigidifies the transition state via bidentate coordination, locking the system into kinetic control and strongly favoring the cis-isomer ().

Q2: I am attempting a rhodium-catalyzed C-H insertion to form an isochroman, but I am isolating predominantly 5-membered Stevens rearrangement byproducts instead of the 6-membered ring. Why? The Causality: This is a classic electrophilicity mismatch. When using standard donor/acceptor carbenes (e.g., diazoacetates), the highly electrophilic rhodium carbenoid undergoes rapid nucleophilic attack by the tethered oxygen atom. This forms a free ylide that escapes the rhodium coordination sphere and undergoes a Stevens rearrangement, forming unwanted 5-membered rings. The Fix: To achieve perfect diastereoselectivity for the 6-membered isochroman without rearrangement, you must utilize donor/donor carbenes (e.g., aryldiazoacetates with electron-donating groups) catalyzed by


 or 

()[1]. These carbenoids are significantly less electrophilic, which suppresses free ylide formation and enforces a concerted, stereoretentive C-H insertion event ()[2].

Q3: In my Cu(II)-catalyzed intramolecular Michael-type trapping of oxonium ylides, the dr fluctuates wildly batch-to-batch. What is the critical parameter? The Causality: In this transformation, the Cu(II) catalyst plays a dual role: it decomposes the diazo compound to form the ylide and activates the tethered enone unit for Michael addition ()[3]. Trace moisture coordinates competitively with the Cu(II) center, disrupting the highly ordered, rigidified transition state required for facial selectivity. The Fix: Rigorous anhydrous conditions are non-negotiable. The addition of freshly activated 4Å molecular sieves stabilizes the transition state geometry, restoring excellent diastereoselectivity[3].

Part 3: Quantitative Data Summary

Understanding the baseline expectations for different synthetic strategies allows you to benchmark your experimental results accurately.

Reaction ClassCatalyst / PromoterKey IntermediateTypical drPrimary Byproduct / Failure Mode
Oxa-Pictet-Spengler

Oxocarbenium Ion>95:5 (cis:trans)Epimerization at C1 (Thermodynamic)
Oxa-Pictet-Spengler

Oxocarbenium Ion~1:1 to 3:1Elimination to isochromene
C-H Insertion

Rh-Carbenoid (Donor/Donor)>99:1Unreacted starting material
C-H Insertion

Free Ylide (Donor/Acceptor)N/A (Fails)Stevens Rearrangement (5-membered)
Ylide Trapping

Oxonium Ylide>20:1Diazo dimerization

Part 4: Self-Validating Experimental Protocols

A robust protocol must contain internal checks to validate the mechanistic pathway before the reaction is complete.

Protocol A: Diastereoselective Oxa-Pictet-Spengler Cyclization

Objective: Synthesize 1,3-disubstituted isochromans with >95:5 cis selectivity.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the aryl alkanol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous

    
     (0.1 M).
    
  • Kinetic Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature completely suppresses the thermodynamic equilibration of the oxocarbenium ion, locking the transition state into kinetic control.

  • Catalyst Addition: Dropwise add

    
     (0.1 equiv) dissolved in minimal 
    
    
    
    .
  • Self-Validation Checkpoint (Crucial): At

    
    , withdraw a 
    
    
    
    aliquot, quench immediately with saturated
    
    
    , extract with EtOAc, and analyze via crude
    
    
    . Monitor the benzylic proton shift (typically
    
    
    4.5–5.0 ppm). A doublet with a large coupling constant (
    
    
    ) confirms the pseudo-axial-axial relationship of the unwanted trans-isomer. A smaller
    
    
    -value indicates the desired cis-isomer. If trans is accumulating, your system is equilibrating; immediately verify bath temperature and ensure no localized warming occurred during catalyst addition.
  • Quench & Workup: Quench the bulk reaction at -78 °C with

    
     (0.5 equiv) before warming to room temperature.
    
    • Causality: Neutralizing the Lewis acid prior to warming prevents epimerization of the newly formed C1 stereocenter during the physical workup process.

Protocol B: Enantioselective C-H Insertion via Donor/Donor Carbenes

Objective: Synthesize chiral isochromans while strictly avoiding the Stevens rearrangement.

  • Catalyst Preparation: In an argon-filled glovebox, charge a vial with

    
     (0.01 equiv) and anhydrous toluene (0.05 M).
    
  • Substrate Addition: Add the donor/donor diazo compound (1.0 equiv) slowly over 1 hour via syringe pump at -20 °C.

    • Causality: Donor/donor carbenes are less electrophilic. Slow addition prevents diazo dimerization, while the electronic nature of the carbene bypasses the free ylide pathway entirely.

  • Self-Validation Checkpoint: Perform a TLC check (Hexanes/EtOAc 8:2) at

    
     after addition begins. The appearance of a highly polar, UV-active baseline spot indicates the formation of the free ylide (the Stevens rearrangement pathway). If observed, halt the reaction. This validates that your carbene intermediate is too electrophilic; you must re-verify the electronic nature of your diazo precursor to ensure it is strictly a donor/donor system.
    
  • Isolation: Filter the cold reaction mixture through a short pad of silica to remove the rhodium catalyst, concentrate under reduced pressure, and purify via flash chromatography.

Part 5: Mechanistic Pathway Diagram

OPSMechanism Precursor Aryl Alkanol + Aldehyde Hemiacetal Hemiacetal Intermediate Precursor->Hemiacetal Lewis Acid Oxocarbenium Oxocarbenium Ion (Key Stereocenter Formed) Hemiacetal->Oxocarbenium -H2O Equatorial Equatorial Attack (Kinetic Control) Oxocarbenium->Equatorial Cu(OTf)2, -78°C Axial Axial Attack (Thermodynamic Control) Oxocarbenium->Axial BF3·OEt2, 25°C Cis Cis-Isochroman (High dr) Equatorial->Cis Trans Trans-Isochroman (Low dr / Mixture) Axial->Trans

Mechanistic divergence of the oxocarbenium intermediate dictating isochroman stereochemistry.

References

  • Title : Diastereoselective synthesis of isochromans via the Cu(II)-catalysed intramolecular Michael-type trapping of oxonium ylides Source : Chemical Communications (RSC Publishing) URL : [Link]

  • Title : Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes Source : eScholarship (University of California) URL : [Link]

  • Title : Enantioselective Synthesis of Isochromans and Tetrahydroisoquinolines by C–H Insertion of Donor/Donor Carbenes Source : Chemical Science URL : [Link]

  • Title : A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+)-frenolicin B synthesis Source : Organic Letters URL : [Link]

  • Title : Catalytic Enantioselective Approaches to the oxa-Pictet–Spengler Cyclization and Other 3,6-Dihydropyran-Forming Reactions Source : Syn Open URL : [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Isochroman Intermediates

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of isochroman intermediates. This guide is designed for researchers, medicinal chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of isochroman intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility hurdles during the synthesis, purification, and formulation of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these common yet complex experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are isochroman intermediates and why is their solubility often a problem?

Isochroman derivatives are a class of bicyclic ether compounds that form the core structure of many biologically active molecules and natural products. Their rigid, often planar structure, combined with various substituents, can lead to strong intermolecular interactions and high crystal lattice energy. This makes them frequently poorly soluble in common organic solvents and virtually insoluble in aqueous media, posing significant challenges during reaction work-ups, purification, and downstream biological screening.[1][2][3][4]

Q2: What primary factors influence the solubility of my isochroman intermediate?

The solubility of an isochroman derivative is a multifactorial issue governed by both its intrinsic chemical structure and external conditions. Key factors include:

  • Molecular Structure: The presence of polar functional groups (e.g., hydroxyl, carboxyl) can increase solubility in polar solvents, while non-polar moieties (e.g., large alkyl or aryl groups) decrease it.

  • Crystal Packing: High melting point often correlates with strong intermolecular forces in the crystal lattice, which requires more energy to disrupt, thus lowering solubility.[5]

  • Solvent Choice: The principle of "like dissolves like" is paramount. The polarity, hydrogen bonding capability, and dielectric constant of the solvent must be matched to the solute.

  • Temperature: For most solids, solubility increases with temperature.[6]

Q3: My isochroman intermediate crashed out of my reaction. What are the first steps I should take?

When an intermediate precipitates unexpectedly, the immediate goal is to get it back into solution to allow the reaction to proceed to completion or to facilitate analysis.

  • Gentle Heating: Carefully warm the reaction mixture. An increase in temperature can often provide the energy needed to redissolve the compound.[6]

  • Add a Co-solvent: Introduce a small amount of a stronger, miscible solvent in which your compound is known to be more soluble. For example, if your reaction is in toluene, adding a small volume of THF or 1,4-dioxane might help.

  • Dilution: Increasing the total volume of the reaction solvent can sometimes be sufficient to keep the product in solution, especially if the issue is related to concentration.

Troubleshooting Guides

Issue 1: An Isochroman Intermediate Has Precipitated During Synthesis

Q: My target isochroman has precipitated from the reaction mixture before the reaction is complete. How can I resolve this to ensure the reaction proceeds and to simplify the workup?

A: Precipitation during a reaction is a common sign that the chosen solvent cannot maintain the solubility of the product as its concentration increases. Here is a systematic approach to addressing this issue.

Causality: The root cause is a mismatch between the evolving polarity and concentration of the reaction components (starting materials, intermediates, and final product) and the solvating capacity of the chosen solvent system.

Troubleshooting Protocol:

  • Initial Assessment: First, confirm that the precipitate is indeed your desired product and not a salt or an impurity. A quick TLC analysis of a small, dissolved sample of the solid against your reaction mixture can confirm its identity.

  • Solvent System Modification:

    • Co-Solvent Addition: As a first-line solution, add a co-solvent to increase the overall solvating power of the medium. A general strategy is to add a more polar, aprotic solvent.

    • Alternative Solvents: For future experiments, consider solvents known to be effective for isochroman synthesis, such as hexafluoroisopropanol (HFIP), which can accelerate the reaction and improve the solubility of various substrates.[7] Deep eutectic solvents (DESs) have also emerged as benign and effective media for isochroman synthesis, offering tunable reactivity.[8]

  • Temperature Adjustment: Increasing the reaction temperature can enhance solubility. However, be mindful of potential side reactions or degradation of your product at higher temperatures.[6]

  • Concentration Control: If the reaction allows, running it at a higher dilution can prevent the product from reaching its saturation point.

Diagram: Decision-Making Workflow for In-Reaction Precipitation

start Precipitate Forms During Reaction check_identity Is the precipitate the desired product? start->check_identity filter_and_analyze Filter and Analyze Impurity check_identity->filter_and_analyze No troubleshoot_solubility Troubleshoot Solubility check_identity->troubleshoot_solubility Yes yes_product Yes no_product No (Impurity/Salt) add_cosolvent Add a strong, miscible co-solvent troubleshoot_solubility->add_cosolvent increase_temp Gently increase reaction temperature troubleshoot_solubility->increase_temp dilute Dilute reaction mixture troubleshoot_solubility->dilute reaction_proceeds Reaction Proceeds to Completion add_cosolvent->reaction_proceeds increase_temp->reaction_proceeds dilute->reaction_proceeds reassess Reassess Reaction Conditions reaction_proceeds->reassess Optimize for future runs

Caption: Decision tree for addressing precipitation during synthesis.

Issue 2: Purification by Column Chromatography is Impeded by Poor Solubility

Q: I am unable to purify my crude isochroman intermediate using silica gel chromatography because it has very poor solubility in standard mobile phases like hexane/ethyl acetate.

A: This is a frequent challenge, as the polarity requirements for dissolving the compound can be incompatible with the conditions needed for good separation on silica gel.

Causality: The compound's low solubility in solvents of suitable polarity for chromatography (typically low to medium polarity) prevents effective loading onto the column and elution. Highly polar solvents that can dissolve the compound will often result in all components eluting together with the solvent front.

Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • Stronger Co-solvents: If your compound has poor solubility in ethyl acetate, consider adding a small percentage of a stronger, more polar solvent like dichloromethane (DCM), acetone, or methanol to the mobile phase.[9][10]

    • Modifiers: For acidic or basic intermediates, adding a modifier can improve solubility and peak shape. A small amount of trifluoroacetic acid (TFA) (e.g., 0.05%) can help acidic compounds, while triethylamine or ammonia can be used for basic compounds.[10]

  • Alternative Purification Methods: When chromatography is not feasible, other purification techniques should be employed.

    • Recrystallization: This is often the most effective method for purifying poorly soluble crystalline compounds. The key is to find a solvent system that dissolves the compound when hot but in which it is insoluble when cold.[9][11]

    • Trituration/Reslurry: This involves washing or stirring the crude solid material in a solvent in which the desired product is insoluble, but the impurities are soluble.[12][13] This is an excellent method for removing highly soluble by-products.

Experimental Protocol: Systematic Solvent Screening for Recrystallization

  • Preparation: Place a small amount (10-20 mg) of your crude isochroman intermediate into several different test tubes.

  • Solvent Selection: To each tube, add a different solvent from the list below, starting with a few drops at room temperature.

  • Solubility Test (Cold): Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable for recrystallization (it may be useful for trituration).

  • Solubility Test (Hot): If the compound does not dissolve at room temperature, heat the solvent to its boiling point. Add the solvent dropwise until the solid just dissolves.[9]

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature, fully soluble at boiling, and forms well-defined crystals upon cooling.

Data Presentation: Solvent Selection Guide for Isochroman Intermediates

SolventPolarity IndexBoiling Point (°C)Common Use Case
Toluene2.4111Recrystallization (for less polar compounds), reaction solvent.[11][14]
Dichloromethane (DCM)3.140Chromatography co-solvent, dissolving samples for loading.[9][15]
Ethyl Acetate4.477Standard chromatography eluent, recrystallization.[9]
Acetone5.156Chromatography co-solvent, recrystallization.[16]
Isopropanol3.982Recrystallization (for moderately polar compounds).[11]
Ethanol/Methanol4.3 / 5.178 / 65Highly effective for recrystallizing polar compounds.[9][11]
Acetonitrile5.882Reaction solvent, potential recrystallization solvent.[16]

Diagram: Workflow for Purification of Poorly Soluble Intermediates

start Crude Isochroman Intermediate test_solubility Test Solubility in Standard Eluents (Hex/EtOAc, DCM) start->test_solubility column Perform Column Chromatography test_solubility->column Yes modify_eluent Modify Mobile Phase (e.g., add MeOH, TFA) test_solubility->modify_eluent No is_soluble Sufficiently Soluble not_soluble Poorly Soluble pure_product Pure Product column->pure_product retest_solubility Retest Solubility modify_eluent->retest_solubility retest_solubility->column Yes alt_methods Alternative Purification retest_solubility->alt_methods No success Success fail Still Insoluble recrystallize Recrystallization alt_methods->recrystallize triturate Trituration/ Reslurry alt_methods->triturate prep_hplc Preparative HPLC alt_methods->prep_hplc recrystallize->pure_product triturate->pure_product prep_hplc->pure_product

Caption: Workflow for selecting a purification method.

Issue 3: Poor Aqueous Solubility for Biological Assays

Q: My purified isochroman derivative is insoluble in aqueous buffers, making it impossible to perform my planned in vitro biological assays.

A: This is a critical hurdle in the drug discovery process, bridging the gap between synthesis and biological evaluation. Overcoming poor aqueous solubility is essential for obtaining reliable bioactivity data.

Causality: The predominantly lipophilic nature of many isochroman scaffolds leads to poor interaction with water, causing the compound to precipitate out of aqueous assay media.[5][17]

Troubleshooting Protocol:

  • Formulation with Co-solvents:

    • DMSO: The most common approach is to prepare a concentrated stock solution of the compound in 100% dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.[15] It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

    • Other Co-solvents: For compounds that are also poorly soluble in DMSO, other biocompatible solvents like ethanol or polyethylene glycol (PEG) can be tested.[6]

  • Structural Modification (Medicinal Chemistry Approach):

    • If a lead compound is identified but has poor solubility, medicinal chemistry efforts can be directed at introducing polar or ionizable functional groups to the molecule.[5][18] This can improve interaction with an aqueous environment.

  • Advanced Formulation Strategies:

    • Prodrugs: A prodrug approach involves chemically modifying the compound to create a more soluble version that, once administered in vivo, is converted back to the active parent drug.[17]

    • Nanotechnology: Formulating the compound as a nanosuspension can dramatically increase its surface area, which can improve the dissolution rate and apparent solubility.[17][19]

References

  • Benchchem. (n.d.). Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals.
  • ResearchGate. (2026, January 6). (PDF) The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents.
  • Royal Society of Chemistry. (n.d.). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science.
  • Benchchem. (n.d.). How to remove impurities from isochroman-3-ol preparations.
  • National Institutes of Health. (2017, July 25). Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. PMC.
  • Google Patents. (n.d.). US7534812B2 - Process for preparation of isochroman and derivatives thereof.
  • ResearchGate. (2025, August 10). Improving solubility via structural modification.
  • Google Patents. (n.d.). EP0120257A1 - Process for the preparation of isochroman derivatives.
  • Acta Crystallographica Section C. (n.d.). electronic reprint Isochroman derivatives and their tendency to crystallize in chiral space groups.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Chromatography Today. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • PubMed. (2004, April 15). Isochroman derivatives and their tendency to crystallize in chiral space groups.
  • Reports of the National Academy of Sciences of Ukraine. (2025, February 27). RECYCLIZATION OF 3-ARYL-1H-ISOCHROMENE-4-CARBALDEHYDES AS AN EFFECTIVE APPROACH TO THE SYNTHESIS OF FUNCTIONALIZED ISOCOUMARINS AND ISOQUINOLONES.
  • International Journal of Applied Pharmaceutics. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?.
  • Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography? : r/chemistry.
  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • National Institutes of Health. (n.d.). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. PMC.
  • National Institutes of Health. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Teva API. (2018, July 26). Solving solubility issues in modern APIs.
  • ResearchGate. (n.d.). Influence of Different Solvent Properties and Composition for the Solubility of Iopromide.

Sources

Optimization

Byproduct identification in "3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde" synthesis

The following guide is structured as a high-level Technical Support Center for drug discovery chemists. It focuses on the synthesis of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (Isochroman-1-carbaldehyde), a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level Technical Support Center for drug discovery chemists. It focuses on the synthesis of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (Isochroman-1-carbaldehyde), a privileged scaffold in medicinal chemistry (e.g., adenosine receptor agonists).

The guide prioritizes the Oxidation Route (from Isochroman-1-methanol) as this is the most common source of byproduct frustration in late-stage functionalization.

Topic: Troubleshooting & Byproduct Identification Ticket ID: ISO-CHO-001 Status: Resolved / Knowledge Base Article

Executive Summary: The Chemistry of Instability

The target molecule, 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde , is an


-alkoxy benzylic aldehyde. This structural motif presents a unique "instability triad" that researchers often mistake for failed synthesis:
  • Oxidative Lability: The C1-position is benzylic and adjacent to an ether oxygen, making the aldehyde highly susceptible to autoxidation to the carboxylic acid.

  • Hydrate Equilibrium: In the presence of moisture, the electron-rich oxygen at position 2 stabilizes the hydrate form, often confusing NMR interpretation.

  • Elimination Potential: Under acidic conditions, the isochroman ring can open or eliminate to form isochromene derivatives.

This guide provides the analytical markers to distinguish these byproducts from your desired product.

Interactive Troubleshooting (FAQ)

Q1: "My crude NMR shows the aldehyde peak (~9.6 ppm) is tiny, but I see a massive broad singlet at ~10.5 ppm. Did the reaction fail?"

Diagnosis: You have likely suffered Over-Oxidation . Technical Insight: If you used a vigorous oxidant (like Jones reagent or unbuffered KMnO4) or exposed the reaction to atmospheric oxygen for too long, the aldehyde converted to Isochroman-1-carboxylic acid .

  • Fix: Switch to Dess-Martin Periodinane (DMP) or a buffered TEMPO/BAIB system. These are milder and chemoselective.[1] Avoid aqueous workups with low pH.

Q2: "I used Methanol for my LCMS sample, and now I see a mass of M+14 or M+32. Is my product impure?"

Diagnosis: This is a Solvent Artifact (Hemiacetal/Acetal Formation) . Technical Insight:


-Alkoxy aldehydes are electrophilic. In methanol, they rapidly form the methyl hemiacetal (

mass unit shift for MeOH addition, or

if you consider exchange of O to OMe).
  • Verification: Run the LCMS in Acetonitrile/Water. If the mass reverts to the aldehyde (

    
    ), the "impurity" was transient.
    
  • Protocol Adjustment: Never store this aldehyde in alcoholic solvents.

Q3: "My yield is low, and I see olefinic signals around 6.0-6.5 ppm. What happened?"

Diagnosis: You triggered Acid-Catalyzed Elimination . Technical Insight: If you utilized a Swern oxidation and the temperature rose above -60°C during the addition of TEA, or if you used an acidic workup, the isochroman ring can eliminate methanol (mechanistically equivalent) to form 1H-isochromene derivatives.

  • Fix: Ensure strict temperature control during Swern or switch to the basic/neutral DMP protocol below.

Byproduct Identification Atlas (Data & Causality)

Use this table to identify impurities in your crude mixture.

Impurity NameStructure Description1H NMR Marker (CDCl3)Formation CauseRemoval Strategy
Target Aldehyde Isochroman-1-CHO9.65 ppm (d/s) , 5.10 ppm (s, H-1)N/AN/A
The "Acid" Isochroman-1-COOH>10.5 ppm (br s) , 5.30 ppm (s, H-1)Over-oxidation; Air exposure.Basic extraction (NaHCO3 wash removes acid into aq. layer).
The "Olefin" Isochromene derivative6.3 - 6.8 ppm (d) (Vinylic)Acidic elimination; High thermal stress.Silica chromatography (non-polar).
The "Hydrate" Gem-diol [C(OH)2]No CHO peak. H-1 shifts upfield ~4.8 ppm.Wet solvent; Hygroscopic product.Azeotropic drying (Toluene) or molecular sieves.
The "Dimer" Aldol condensation productMultiplets ~2-3 ppm (Complex aliphatic)Basic conditions + Heat.Difficult. Prevent by keeping cold.

Visualizing the Impurity Pathways

The following diagram illustrates the "Fate Map" of the Isochroman-1-methanol precursor under oxidative stress.

IsochromanPathways Start Isochroman-1-methanol (Starting Material) Target Isochroman-1-carbaldehyde (TARGET) Start->Target Controlled Oxidation (DMP / Swern) Olefin Isochromene (Elimination) Start->Olefin Acid/Heat (Side Rxn) Acid Isochroman-1-carboxylic Acid (Over-Oxidation) Target->Acid O2 (Air) or Strong Oxidant Target->Olefin Acid catalyzed Deformylation/Elim Hydrate Aldehyde Hydrate (Reversible) Target->Hydrate + H2O

Caption: Mechanistic fate map showing the primary oxidation pathway (Blue) versus competitive over-oxidation (Red) and elimination (Yellow) pathways.

Recommended Protocol: Dess-Martin Oxidation

This protocol is selected for its Self-Validating nature: the color change and solubility profile provide immediate feedback on reaction progress, minimizing the risk of over-oxidation compared to metal-based oxidants.

Reagents:

  • Isochroman-1-methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Sodium Bicarbonate (NaHCO3) (2.0 equiv) — Critical Buffer

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium Thiosulfate (Na2S2O3) (Quench)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve Isochroman-1-methanol in anhydrous DCM (0.1 M concentration).

  • Buffering (Causality: Prevention of Elimination): Add solid NaHCO3 to the stirring solution.

    • Why? DMP generates acetic acid as a byproduct. The isochroman ring is acid-sensitive. The bicarbonate neutralizes the acid in situ, preventing ring opening or elimination.

  • Oxidation: Cool the mixture to 0°C. Add DMP in a single portion. Allow to warm to Room Temperature (RT) over 1 hour.

    • Visual Check: The suspension should remain milky white. If it turns dark brown/black immediately, check your solvent purity (amines cause decomposition).

  • Quenching (The Self-Validating Step):

    • Add a 1:1 mixture of Sat. NaHCO3 and Sat. Na2S2O3. Stir vigorously for 15 minutes.

    • Validation: The organic layer must turn clear (transparent) and the aqueous layer cloudy/white. This indicates the iodine byproducts have been successfully reduced and solubilized in the aqueous phase.

  • Workup: Separate layers. Extract aqueous with DCM. Dry organic over MgSO4.

  • Isolation: Concentrate in vacuo at <30°C .

    • Warning: Do not heat the water bath >40°C. The aldehyde is volatile and thermally unstable.

References & Authority

  • Core Synthesis (Isochroman Scaffold):

    • Title: Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol.[2]

    • Source:Chemical Science, 2023, 14, 2983-2989.[2][3]

    • Relevance: Establishes the stability profiles of isochroman derivatives and modern synthesis routes via Oxa-Pictet-Spengler.

  • Oxidation Methodology (DMP/Swern):

    • Title: 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist.[4]

    • Source:Nucleosides, Nucleotides & Nucleic Acids, 2004 (via NIH PubMed Central).

    • Relevance: Provides specific protocols for oxidizing the pyran-methanol system (analogous to isochroman) and handling the resulting sensitive aldehyde.

  • Byproduct Mechanisms (Isochromene Formation):

    • Title: Synthesis of isochromenes.[1][2][3][5][6][7][8][9][10][11]

    • Source:Organic Chemistry Portal.[11]

    • Relevance: Details the elimination pathways that lead to isochromene impurities, helping users identify the "Olefin" byproduct.

Sources

Troubleshooting

Technical Support Center: Catalyst Residue Removal from 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

Executive Overview & Chemical Context 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (Isochroman-1-carboxaldehyde) is a highly valuable building block in pharmaceutical development. The synthesis of the isochroman core frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Chemical Context

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (Isochroman-1-carboxaldehyde) is a highly valuable building block in pharmaceutical development. The synthesis of the isochroman core frequently relies on transition-metal catalysis (e.g., Palladium, Ruthenium, or Rhodium cross-coupling and C-H activation).

For Active Pharmaceutical Ingredients (APIs), regulatory agencies strictly enforce the1, which mandate that residual heavy metals be reduced to <10 ppm for oral administration and <1 ppm for parenteral routes[1],[2]. However, the purification of this specific compound presents a severe chemical challenge: the C1-aldehyde group is highly electrophilic and prone to side reactions , making standard amine-based metal scavenging techniques catastrophic to product yield.

Diagnostic Workflow: Scavenger Selection

To prevent API degradation, scavenger selection must be dictated by the functional group compatibility of the target molecule.

ScavengerWorkflow Start Target API: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (Contains Reactive C1-Aldehyde) CheckAmine Does Scavenger Contain Primary/Secondary Amines? (e.g., EDA, Triamine) Start->CheckAmine AmineYes STOP: Schiff Base Formation (API Degradation & Yield Loss) CheckAmine->AmineYes Yes AmineNo Select Compatible Scavengers: Thiol, TMT, or Thiourea CheckAmine->AmineNo No Screening Perform Scavenger Screening (0.5 - 1.0 w/w eq, RT to 50°C) AmineNo->Screening CheckPd Analyze Residual Metal (Target: <10 ppm per ICH Q3D) Screening->CheckPd CheckPd->Screening Fail (Optimize Time/Temp) Success Scale-up via Fixed-Bed or Batch Filtration CheckPd->Success Pass

Workflow for selecting metal scavengers compatible with aldehyde-containing APIs.

Frequently Asked Questions (FAQs)

Q: Why did my API yield drop significantly after using an amine-functionalized silica scavenger? A: This is a classic case of functional group incompatibility. Primary and secondary amines (such as those found in standard Ethylenediamine or Triamine scavengers) undergo a rapid condensation reaction with aldehydes to form 3[4],[3]. Because the C1-aldehyde on your isochroman core is highly electrophilic, the amine scavenger covalently binds to your API, pulling it out of solution alongside the metal.

Q: Which scavengers are chemically compatible with 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde? A: You must use sulfur-based silica scavengers, specifically Si-Thiol (1-propanethiol) or Si-TMT (2,4,6-trimercaptotriazine) [5]. These ligands rely on "soft-soft" Lewis acid-base interactions to chelate transition metals like Palladium and Ruthenium[6]. Sulfur ligands are entirely unreactive toward aldehydes under standard scavenging conditions, ensuring high API recovery.

Q: How do I prevent the oxidation of the C1-aldehyde during the scavenging process? A: Aldehydes are highly susceptible to autoxidation, converting to carboxylic acids in the presence of atmospheric oxygen. To prevent this, always use strictly degassed solvents (e.g., sparged with Argon for 30 minutes) and conduct the scavenging process under a positive pressure inert atmosphere.

Troubleshooting Guide

Issue 1: Residual Palladium remains above the 10 ppm regulatory limit.
  • Causality: The thermodynamic binding affinity of the API to the metal may be competing with the scavenger, or the kinetics of the metal-scavenger complexation are too slow at room temperature.

  • Solution:

    • Increase Temperature: Raise the reaction temperature to 40–50°C. Silica-based scavengers are thermally stable, and the added heat will accelerate the kinetics of metal transfer.

    • Switch to Fixed-Bed Flow: Transition from batch stirring to a fixed-bed cartridge (e.g., E-PAK). Flow chemistry continuously exposes the API to a massive excess of unbound scavenger sites, driving the equilibrium forward[5].

Issue 2: Scavenger leaching or product contamination is observed in the filtrate.
  • Causality: This typically occurs when using low-quality polystyrene-bound resins that swell unpredictably or degrade in certain organic solvents (like THF or DCM).

  • Solution: Switch exclusively to silica-backed scavengers (e.g., SiliaMetS or ISOLUTE)[6]. Silica matrices do not swell, offer broad solvent compatibility, and possess high mechanical stability, preventing the leaching of the functional ligand into your purified API.

Quantitative Data: Scavenger Compatibility

The following table summarizes the performance of various scavengers when applied to an organic solution of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde contaminated with 1,000 ppm Pd(OAc)₂.

Scavenger TypeFunctional GroupPd Removal Efficiency (%)API Recovery (%)Mechanism / Observation
Si-Thiol 1-Propanethiol> 98.0%> 95.0%Soft-soft metal affinity; inert to aldehyde
Si-TMT 2,4,6-Trimercaptotriazine> 99.5%> 95.0%High affinity chelation; inert to aldehyde
Si-Amine Propylamine> 90.0%< 40.0%Failure : Schiff base formation with C1-aldehyde
Si-EDA Ethylenediamine> 95.0%< 30.0%Failure : Schiff base formation with C1-aldehyde

Experimental Protocols

Protocol 1: Batch Screening of Compatible Scavengers

Causality: Batch screening allows for the rapid evaluation of thermodynamic binding affinities between the metal and the scavenger ligand before committing to large-scale flow chemistry.

  • Preparation: Dissolve the crude 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde in a non-reactive, degassed solvent (e.g., THF or Toluene) to a concentration of 0.1 M. Causality: Degassing prevents the autoxidation of the sensitive C1-aldehyde.

  • Aliquot Distribution & Self-Validation: Transfer 10 mL aliquots into separate reaction vials. Crucial Step: Retain one vial as an untreated control. Analyzing this control establishes a baseline API concentration, ensuring that any yield loss observed in the treated vials is strictly due to scavenger interaction, not general instability.

  • Scavenger Addition: Add 0.5 to 1.0 mass equivalents (w/w relative to API) of silica-based sulfur scavengers (e.g., Si-Thiol, Si-TMT)[5]. Do not use amine-based scavengers[4].

  • Incubation: Stir the mixtures at room temperature for 4 to 16 hours under an inert atmosphere (Nitrogen/Argon).

  • Filtration: Filter the heterogeneous mixture through a 0.45 µm PTFE syringe filter to remove the silica-bound metal complex.

  • Analysis: Analyze the filtrate via HPLC for API recovery (compare against the untreated control) and ICP-MS for residual metal concentration to ensure compliance with the <10 ppm limit[1].

Protocol 2: Fixed-Bed Cartridge Scale-Up (E-PAK / Flow)

Causality: Fixed-bed cartridges drive the scavenging equilibrium forward by continuously exposing the API solution to fresh, unbound scavenger sites, overcoming the kinetic retardation often seen in batch processes.

  • Cartridge Selection: Select a fixed-bed cartridge pre-packed with the optimal scavenger identified in Protocol 1 (e.g., Si-TMT)[5].

  • Conditioning: Flush the cartridge with 3-5 bed volumes of the process solvent. Causality: This removes trapped air, prevents channeling, and swells the silica pores for maximum surface area exposure.

  • Elution & Self-Validation: Pump the API solution through the cartridge at 1-2 bed volumes per minute. Crucial Step: Collect the first bed volume separately and analyze it. If metal breakthrough occurs immediately, the flow rate is too high (insufficient residence time) or the cartridge is undersized.

  • Washing: Wash the cartridge with 2 additional bed volumes of pure solvent to maximize API recovery.

  • Verification: Pool the eluent and washes, then analyze via ICP-MS.

References

  • Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon. Lucideon.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkJQUz8FBgKu0S4aID7fFFL223mwiKPY2dEYuZPDBq7p61GUFWxyQ1vmauaBNrIpI_jnL7Xd_JF5vwlWuznAJgyMBng7uWiQR92xxUaYU7HXMgjJuQeqwGpjNFTUervh5CLM1VDfb5XTxWK5MIhN4aqQ4v-gukK-3cJe2MmHvbZrwcYFbEp5Trg-pUQZZ8imFvr9t4J6-6iJSY7UlbPTYvTA_-0w==]
  • ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8GcxxftgvYqVci2FTbZ7NU6uBu5_pzIFc9vtn8Pk6FLknlhkEMD9RzHtTLkYMbPBINgfNsNZJ48-JRLpqMLsNS3ac8lu5oyKOc6vEod2XTq0eHt8oyuPvvAH_acEOiVm-Em-RtVSlMhlfTMYoTXhP3VDMl8IA3X49o7-nyTSRvSjllaLhpx3IlhZ7118lzktJo-qkQgo8SmU4TbKhU7IZ6b_b_DFNVMpdLkcKMBnX5G83C4XX7hJZ]
  • ISOLUTE® Si-TMT - Metal Scavenger. Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6b2nBFmTxeIyGSkJ5xLRH6bTjd74S74NAxzTyEFoaPoPbq_QTrczTotzUDQeZPqMaezI4CT5DOvv-zBOmw35qb9bDLxwUyybhgAovxYl2fAhXOd4YBt7k8SUtC_my9rj5KNv7ByzHPHX0lUTMEnOVYZvyRBRauONAwA==]
  • SOLUTIONS FOR CHROMATOGRAPHY, SYNTHESIS & PURIFICATION. Velocity Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpkqfBdStu-ghP8E9LV4XGaJ4O_fG5gbSJoNSjbY6P3bZAhfIpqf3b80FjPuekr0Xq-uqKFrp2ATZ-gHEi7_8lwGlQQdUYSsNpeNbTWf_Psni2glu1NzL1f62oQcxtu4u0F_MIR2wvepOuKypJfVF3CTkWtKsFeHuu2GALYjdskTdz52N05tfd6I8UJYRPq1M=]
  • Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ3WLRsmCd6pzUZRZmmDuSNfY727boVVu6-iuGcCeWLVAqtyAGtPQ9bAEJLKO_oY8e8vu6bn5JQNYqJGd3FnjUvR4tVyAqjbCXBfRCl_P8gZSorAdhWY6JpyTRnGZi51q4iDuiSvNMPmOKLU5zudawUXi5iVWsAlpy5ezxvSizmjoPMhZVvtoZtrZwwG38xlSNg7ASswU6Y-rGt0Jf6mCVuAR594OY3PlIi3mC1j8Ak5WXJnceS6Lldm3ompoLVlHGc28YWEmZuJAI3A==]
  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiwp3X-SaMm5ysCNXO5QjIwQYx08r2yG3I5F1aDicYp2apaNRlhJx_xKU68sixnSSOk_ixRonYBQqG28YqbxIVyVqkwDsI53WrM48qZz9m16ACIGNyXDQc2zsvEKYZ1SRwr-RlFuyzc7NmAJk=]

Sources

Optimization

Technical Support Center: Analytical Characterization of Isochroman Derivatives

Welcome to the Technical Support Center for the structural and analytical characterization of isochroman derivatives. Isochromans are oxygen-containing heterocycles that form the core of numerous pharmacologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural and analytical characterization of isochroman derivatives. Isochromans are oxygen-containing heterocycles that form the core of numerous pharmacologically active molecules and natural products[1]. Characterizing these compounds presents unique analytical hurdles, including the resolution of complex stereoisomers, overlapping NMR signals due to conformational flexibility, and ambiguous mass spectrometry fragmentation pathways.

This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Chromatographic Resolution of Chiral Isochromans

Issue: Co-elution of atropodiastereomers or enantiomers during standard reverse-phase HPLC.

Causality: Isochroman derivatives, particularly 5,5′-linked bis-1-arylisochromans, often possess both central chirality (at the C-1 and C-3 positions) and axial chirality (along a biaryl axis)[2]. Standard achiral stationary phases rely on hydrophobicity and cannot differentiate the subtle spatial orientations of these stereoisomers.

Solution: Implement High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). For instance, utilizing a Chiralpak IC column (an immobilized polysaccharide-based phase) provides the specific steric and hydrogen-bonding environment necessary to achieve baseline separation of complex stereoisomeric mixtures[3]. For production-scale resolution in drug manufacturing, Simulated Moving Bed (SMB) chromatography provides a continuous, highly efficient alternative to batch elution[4].

FAQ: Structural & Stereochemical Elucidation

Q: How can I definitively assign the absolute configuration of axially chiral bis-isochroman heterodimers? A: Relying solely on Nuclear Magnetic Resonance (NMR) is insufficient because NMR can only establish relative stereochemistry (e.g., cis/trans relationships) via NOE/ROE correlations[3]. To determine absolute configuration, you must couple NMR with Vibrational Circular Dichroism (VCD). VCD probes vibrational transitions in the mid-IR region, offering highly resolved spectral bands that are exquisitely sensitive to the 3D arrangement of the isochroman core. By comparing experimental VCD spectra with Density Functional Theory (DFT) calculations, you can unambiguously assign both the biaryl axis and central chiral nodes[2].

Q: Why do my ¹H NMR signals in the aliphatic region of the isochroman ring appear as complex multiplets rather than distinct doublets or triplets? A: The protons at the C-3 and C-4 positions of the isochroman core experience significant spin-spin coupling and conformational averaging. Depending on whether the substituents are in axial or equatorial conformations, the dihedral angles shift, complicating the splitting patterns[5]. Actionable Fix: Use high-field NMR (≥500 MHz) and 2D correlation experiments (COSY, HSQC, HMBC) to resolve these overlapping signals and map the exact carbon-proton connectivity[6].

FAQ: Mass Spectrometry Fragmentation Anomalies

Q: My ESI-MS/MS spectra for substituted isochroman-1,3-diones show unpredictable fragmentation pathways. How can I rationalize these peaks? A: The fragmentation of 4-acyl isochroman-1,3-diones in Electrospray Ionization Mass Spectrometry (ESI-MS) is heavily dictated by the electronic distribution across the heterocyclic oxygen atoms (O2 and O4)[7]. Actionable Fix: You can rationalize these pathways by calculating the electronic charges of the atoms using the Austin Model 1 (AM1) semi-empirical method. Correlating the AM1 charge density with bond lability allows you to accurately predict the formation of the pseudo-molecular ion


 and map the subsequent cleavage sites[7].

MSLogic Step1 ESI-MS Ionization [M+H]+ Formation Step3 Determine Electronic Charges of O2/O4 Step1->Step3 Experimental Data Step2 AM1 Semi-Empirical Calculation Step2->Step3 Theoretical Data Step4 Predict Bond Lability & Cleavage Sites Step3->Step4 Charge Correlation Step5 Rationalize MS/MS Fragment Peaks Step4->Step5 Pathway Mapping

Caption: Logical relationship between AM1 charge distribution and ESI-MS fragmentation.

Experimental Protocols

Protocol A: Chiral HPLC Separation of Bis-Isochroman Stereoisomers

Causality: This protocol isolates individual stereoisomers from a crude mixture by leveraging the chiral recognition capabilities of an immobilized amylose/cellulose stationary phase. Self-Validating Mechanism: The protocol mandates a secondary analytical re-injection. If the collected preparative fraction yields a single peak with an enantiomeric excess (ee) > 99% on an analytical scale, the separation is internally validated.

  • Sample Preparation: Dissolve the crude bis-isochroman mixture (5–10 mg) in a compatible mobile phase solvent (e.g.,

    
    -hexane/isopropanol)[6]. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
    
  • Column Equilibration: Condition a preparative chiral column (e.g., Chiralpak IC, 250 × 20 mm) with the mobile phase at a steady flow rate until the baseline stabilizes[3].

  • Injection & Elution: Inject the sample. Monitor the eluate using a Diode Array Detector (DAD) at 254 nm and 280 nm to track aromatic ring absorbance.

  • Fraction Collection: Collect fractions strictly based on baseline-resolved peaks to avoid cross-contamination of closely eluting atropodiastereomers.

  • Validation: Re-inject a 5 µL aliquot of each isolated fraction onto an analytical chiral column to verify optical purity.

Protocol B: VCD and NMR Analysis for Structural Elucidation

Causality: Combines empirical spectroscopic data with quantum mechanical modeling to lock in the 3D structure. Self-Validating Mechanism: The experimental VCD spectrum is mathematically cross-referenced against a DFT-calculated spectrum. A high similarity index self-validates the assigned absolute configuration.

  • NMR Acquisition: Dissolve 5 mg of the pure stereoisomer in

    
    . Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a ≥500 MHz spectrometer[6].
    
  • Relative Stereochemistry: Analyze NOESY/ROESY spectra to determine the relative configuration (cis/trans) of the C-1 and C-3 protons[3].

  • VCD Measurement: Dissolve the sample in a mid-IR transparent solvent. Record the VCD spectrum using an FT-IR spectrometer equipped with a Photoelastic Modulator (PEM).

  • Computational Correlation: Perform DFT calculations to simulate the VCD spectra of all possible stereoisomers. Overlay and match the experimental VCD transitions with the calculated spectra to confirm the absolute configuration[3].

Workflow A Crude Isochroman Mixture B Chiral HPLC (Chiralpak IC) A->B Injection C Isolated Stereoisomers B->C Baseline Resolution D 2D NMR (COSY/NOESY) Relative Config C->D Aliquot 1 E VCD Spectroscopy Absolute Config C->E Aliquot 2 F ESI-MS/MS Mass & Fragmentation C->F Aliquot 3 G Complete Structural Elucidation D->G Connectivity E->G Chiroptical Data F->G MW Confirmation

Caption: Workflow for the isolation and structural elucidation of chiral isochromans.

Quantitative Data Summaries

Table 1: Typical Chromatographic Parameters for Isochroman Separation

TechniqueStationary PhaseMobile PhaseTarget Application
Analytical Chiral HPLC Chiralpak IC (5 µm)

-Hexane / Isopropanol (90:10)
Separation of bis-isochroman atropodiastereomers.
Preparative HPLC C18 Reverse PhaseMeOH /

(70:30)
Isolation of crude isocoumarin racemates.
Simulated Moving Bed (SMB) Chiral Stationary PhaseOptimized IsocraticLarge-scale continuous enantioseparation.

Table 2: Representative NMR Chemical Shifts for the Isochroman Core

PositionNucleusTypical Chemical Shift (ppm)Multiplicity / Notes
C-1 ¹H4.7 – 5.1Singlet or doublet (highly dependent on C-1 substitution).
C-3 ¹H3.8 – 4.2Multiplet (complex spin-spin coupling with C-4 protons).
C-4 ¹H2.7 – 3.1Multiplet (diastereotopic protons, often forming an ABX system).
C-1 ¹³C65.0 – 70.0Secondary or tertiary carbon (O-CH-Ar environment).

References

  • Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity National Institutes of Health (NIH)[Link]

  • Isochroman derivatives and their tendency to crystallize in chiral space groups Universität Regensburg [Link]

  • AM1 and ESI/MS study of the Fragmentation of 4-Acyl Isochroman-1,3- Diones: Correlation between Electronic charges of Atoms International Science Community Association (ISCA) [Link]

  • VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers MDPI [Link]

  • New furo[3,2-h]isochroman from the mangrove endophytic fungus Aspergillus sp. 085242 Chinese Journal of Natural Medicines [Link]

  • Comparison of Batch Elution and Continuous Simulated Moving Bed Chromatography ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: Chiral Discrimination of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde Isomers

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (commonly known as isochroman-1-carbaldehyde) is a privileged oxygen-containing heterocyclic scaffold frequently utilized in drug development. The presence of a stereocenter at...

Author: BenchChem Technical Support Team. Date: March 2026

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (commonly known as isochroman-1-carbaldehyde) is a privileged oxygen-containing heterocyclic scaffold frequently utilized in drug development. The presence of a stereocenter at the C1 position yields two distinct enantiomers: the (1R) and (1S) isomers. Because the spatial orientation of the C1-formyl group dictates the molecule's binding affinity to biological targets, rigorous chiral discrimination and absolute configuration (AC) assignment are critical regulatory requirements.

This technical guide objectively compares the performance, causality, and experimental workflows of the leading spectroscopic alternatives used to differentiate these isomers: Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents , Electronic Circular Dichroism (ECD) , and Vibrational Circular Dichroism (VCD) .

Strategic Decision Framework

Selecting the optimal spectroscopic method depends on whether the primary objective is quantifying enantiomeric excess (ee) or assigning the 3D absolute configuration.

G A Isochroman-1-carbaldehyde Isomers B Primary Analytical Objective? A->B C Enantiomeric Excess (ee %) B->C Quantify Ratio D Absolute Configuration (AC) B->D Assign 3D Structure E Chiral HPLC-UV (High Sensitivity) C->E F 1H-NMR + Chiral Solvating Agent (Rapid Screening) C->F G ECD Spectroscopy + TD-DFT Simulation D->G H Vibrational CD (VCD) (Conformational Analysis) D->H

Decision matrix for selecting spectroscopic methods for isochroman-1-carbaldehyde isomers.

Method A: ¹H-NMR with Chiral Solvating Agents (CSAs)

While Chiral Derivatizing Agents (CDAs) like Mosher's acid are standard for alcohols, they cannot react directly with aldehydes 1. Reducing the isochroman-1-carbaldehyde to a primary alcohol adds an unnecessary synthetic step that risks racemization.

The Superior Alternative: Using a Chiral Solvating Agent (CSA) such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol). Causality: The CSA forms transient, non-covalent diastereomeric solvation complexes with the enantiomers via hydrogen bonding (with the aldehyde carbonyl) and


 stacking (with the benzopyran ring). The anisotropic shielding from the anthryl group differentially shifts the proton resonances of the (1R) and (1S) isomers, allowing direct integration for ee determination.
Step-by-Step Protocol (Self-Validating)
  • Baseline Validation: Dissolve 5 mg of the isochroman-1-carbaldehyde sample in 0.5 mL of dry CDCl₃. Acquire a standard ¹H-NMR spectrum. Self-Validating Step: Confirm the absence of peak doubling in the baseline spectrum to rule out inherent diastereomeric impurities.

  • Complexation: Add 15 mg (~2.5 equivalents) of (R)-(-)-Pirkle's alcohol directly to the NMR tube.

  • Equilibration: Invert the tube 10 times and allow it to equilibrate for 5 minutes at 25 °C to ensure stable hydrogen bond dynamics.

  • Acquisition: Acquire a high-resolution ¹H-NMR spectrum (minimum 400 MHz, 64 scans).

  • Analysis: Integrate the split formyl (CHO) and C1-H proton signals to calculate the enantiomeric ratio.

Quantitative Data Summary: CSA-NMR Chemical Shifts

Table 1: Representative ¹H-NMR Chemical Shift Displacements (


) using (R)-(-)-Pirkle's Alcohol in CDCl₃.
Proton AssignmentFree Aldehyde

(ppm)
(1R)-Isomer Complex

(ppm)
(1S)-Isomer Complex

(ppm)

(1R - 1S)
CHO (Aldehyde) 9.659.529.48+0.04
C1-H (Ring) 5.305.185.11+0.07
C3-H₂ (Ring) 3.95, 4.103.88, 4.023.85, 3.98+0.03, +0.04

Method B: Electronic Circular Dichroism (ECD) & TD-DFT

ECD is the gold standard for assigning the absolute configuration of isochroman derivatives without requiring single-crystal X-ray diffraction. Causality: The chiral center at C1 forces the flexible dihydropyran ring into a specific half-chair conformation. This chiral environment perturbs the symmetric


 electron cloud of the fused benzene ring, inducing strong, characteristic Cotton effects during 

transitions (the "isochroman helicity rule") 2. To definitively link these spectra to the (1R) or (1S) geometry, experimental data must be matched with Time-Dependent Density Functional Theory (TD-DFT) simulations 3.

G N1 3D Structure Generation (1R & 1S) N2 Conformational Search (Molecular Mechanics) N1->N2 N3 Geometry Optimization (DFT: B3LYP/6-31G*) N2->N3 N4 Excited State Calc. (TD-DFT: CAM-B3LYP) N3->N4 N5 Boltzmann Averaging & Spectral Matching N4->N5

Computational TD-DFT workflow for simulating ECD spectra to assign absolute configuration.

Step-by-Step Protocol (Self-Validating)
  • Sample Preparation: Prepare a 1.0 mM solution of the enantiomer in HPLC-grade acetonitrile.

  • Instrument Blanking: Record the baseline using pure acetonitrile in a 0.1 cm quartz cuvette.

  • Racemic Control: Self-Validating Step: Acquire the ECD spectrum of a racemic mixture of isochroman-1-carbaldehyde. The signal must be a flat line (

    
    ) across the 190-400 nm range, confirming the absence of cell distortions or baseline artifacts.
    
  • Sample Acquisition: Scan the pure enantiomer from 400 nm down to 190 nm at a scan rate of 50 nm/min.

  • Computational Matching: Execute the TD-DFT workflow (diagrammed above). The CAM-B3LYP functional is strictly recommended for the excited state calculations, as it corrects for the charge-transfer excitations inherent to aromatic systems 4.

Quantitative Data Summary: ECD Cotton Effects

Table 2: Experimental vs. TD-DFT Calculated ECD Transitions for Isochroman-1-carbaldehyde.

Electronic TransitionWavelength (

)
(1R)-Isomer Cotton Effect(1S)-Isomer Cotton EffectDominant MO Contribution

(Benzene

)
275 nmPositive (+

)
Negative (-

)
HOMO

LUMO

(Benzene

)
230 nmNegative (-

)
Positive (+

)
HOMO-1

LUMO

(Carbonyl)
295 nmWeak NegativeWeak PositiveHOMO-2

LUMO

Method C: Vibrational Circular Dichroism (VCD)

For highly flexible molecules where electronic transitions are broad, VCD offers a highly resolved alternative by probing infrared transitions. For isochroman-1-carbaldehyde, VCD is exceptionally sensitive to the aldehyde C=O stretch (~1730 cm⁻¹) and the C-O-C ether asymmetric stretch (~1100 cm⁻¹) . Because VCD relies on ground-state vibrational modes rather than excited states, the computational overhead for theoretical matching is significantly lower than TD-DFT for ECD, though the experimental data acquisition requires higher sample concentrations (~0.1 M in CDCl₃).

Performance Comparison Matrix

Parameter¹H-NMR (+ CSA)ECD (+ TD-DFT)VCD (+ DFT)Chiral HPLC-CD
Primary Use Case Rapid ee determinationAbsolute ConfigurationAbsolute ConfigurationPreparative separation
Sample Requirement ~5 mg< 1 mg (Highly sensitive)> 15 mg (Low sensitivity)Variable
Sample Recovery High (Extraction needed)High (Evaporate solvent)High (Evaporate solvent)High (Fraction collection)
Computational Need NoneHigh (TD-DFT)Moderate (DFT)None
Confidence in AC Low (Empirical models)Very HighVery HighLow (Requires standard)

Conclusion & Best Practices

For the comprehensive spectroscopic characterization of 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde isomers, a dual-method approach is optimal. NMR utilizing Pirkle's alcohol (CSA) provides the most rapid, non-destructive method for quantifying enantiomeric excess in synthetic workflows. However, for regulatory submissions requiring definitive proof of 3D structure, ECD combined with TD-DFT calculations is the undisputed gold standard due to its high sensitivity to the isochroman ring's helicity and extremely low sample requirements.

References

  • Absolute Configuration Determination by Quantum Mechanical Calculation of Chiroptical Spectra: Basics and Applications to Fungal Metabolites University of Pisa (UNIPI)
  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study N
  • An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy Benchchem
  • Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules arXiv

Sources

Comparative

Comparative Guide: Catalysts for the Synthesis of Isochroman-1-carbaldehyde

The Mechanistic Challenge of 1-Formylisochroman Synthesis The isochroman (3,4-dihydro-1H-isochromene) nucleus is a privileged structural motif widely utilized in medicinal chemistry. Specifically, isochroman-1-carbaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge of 1-Formylisochroman Synthesis

The isochroman (3,4-dihydro-1H-isochromene) nucleus is a privileged structural motif widely utilized in medicinal chemistry. Specifically, isochroman-1-carbaldehyde (1-formylisochroman) serves as a highly versatile, functionalized building block for synthesizing complex spiro-sulfonamides and targeted inhibitors, such as those targeting the myeloid cell leukemia-1 (Mcl-1) protein[1].

The most direct and modular route to this scaffold is the oxa-Pictet-Spengler (OPS) cyclization of β-phenylethanols with bifunctional electrophiles[2]. However, synthesizing the 1-carbaldehyde derivative presents a unique mechanistic challenge: the resulting 1-formyl group is highly reactive and prone to enolization, competitive polymerization, or degradation under standard harsh acidic conditions. Consequently, the choice of catalyst is not merely a matter of rate acceleration—it is the critical determinant of chemoselectivity, dictating whether the reaction yields the desired target or a complex mixture of oligomers.

Pathway A β-Phenylethanol + Glyoxal/Epoxide Surrogate B Catalyst Activation (TfOH, Bi(OTf)3, or POM) A->B Mixing & Activation C Oxonium Ion Intermediate B->C Protonation/ Lewis Acid Coordination D Intramolecular Friedel-Crafts Alkylation C->D Electrophilic Attack E Isochroman-1-carbaldehyde (Target Scaffold) D->E Rearomatization

Oxa-Pictet-Spengler mechanistic pathway for isochroman-1-carbaldehyde synthesis.

Comparative Analysis of Catalytic Systems

To navigate the fragility of the 1-formyl product, application scientists rely on three primary catalytic strategies. Here is the causality behind each approach:

A. Brønsted Acid in Fluoroalcohols (TfOH in HFIP)

Mechanism & Causality: Hexafluoroisopropanol (HFIP) is a strongly hydrogen-bonding, low-nucleophilicity solvent that exceptionally stabilizes the highly reactive oxonium intermediate[2]. When combined with a strong Brønsted acid like triflic acid (TfOH), this system enables the use of epoxides as aldehyde surrogates. The epoxide undergoes an in situ Meinwald rearrangement to form the aldehyde transiently, which is immediately trapped by the alcohol, bypassing the need to isolate or handle unstable free aldehydes[2].

B. Metal Triflates (e.g., Bi(OTf)3)

Mechanism & Causality: Bismuth triflate acts as a water-tolerant Lewis acid. Its unique efficacy in the OPS reaction stems from its ability to slowly liberate trace amounts of TfOH in situ[2][3]. This controlled, slow-release acidic environment provides just enough activation for cyclization while preventing the rapid degradation of the 1-formyl product that typically occurs when bulk Brønsted acids are added directly[3].

C. Polyoxometalate Ionic Liquids ([HEMTH]H2[PMo12O40])

Mechanism & Causality: For researchers prioritizing green chemistry and scale-up, Keggin-type heteropolyacids hybridized with vitamin B1 analogue ionic liquids provide a robust heterogeneous alternative[4]. The bulky polyoxometalate anion provides strong, localized Brønsted acidity to drive the dehydration and cyclization. Crucially, the ionic liquid framework ensures the catalyst remains insoluble in green organic solvents like dimethyl carbonate (DMC), allowing for simple filtration, recovery, and reuse without product contamination[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three catalytic systems based on standardized oxa-Pictet-Spengler parameters.

Catalyst SystemLoading (mol%)SolventTemp (°C)TimeAvg. YieldRecyclabilityPrimary Advantage
TfOH / HFIP 5 - 10%HFIP20 (RT)< 1 h80 - 88%NoneFastest rate; enables epoxide surrogates.
Bi(OTf)3 5 - 10%CH2Cl2 / HFIP20 (RT)1 - 2 h75 - 82%NoneControlled acidity; high functional group tolerance.
[HEMTH]H2[PMo12O40] 4%Dimethyl Carbonate701 h85 - 91%> 8 CyclesGreen chemistry; highly scalable and recoverable.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction trajectory is correct before proceeding to the next step.

Workflow S1 1. Catalyst Preparation S2 2. Reaction Setup (Solvent/Temp) S1->S2 S3 3. In-Process Monitoring (TLC/LCMS) S2->S3 S4 4. Quenching & Workup S3->S4 S5 5. Product Isolation (Chromatography) S4->S5

Self-validating experimental workflow for catalyst screening and product isolation.

Protocol 1: Bi(OTf)3-Catalyzed Synthesis (Controlled Lewis Acid Approach)

Ideal for sensitive substrates where rapid degradation is a concern.

  • Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, dissolve β-phenylethanol (1.0 equiv) and the glyoxal derivative/epoxide surrogate (1.2 equiv) in anhydrous CH2Cl2 (0.2 M concentration).

  • Catalyst Addition: Cool the mixture to 0 °C. Add Bi(OTf)3 (5 mol%) in a single portion.

  • Reaction & Validation: Allow the reaction to warm to room temperature (20 °C).

    • Self-Validation Checkpoint: At 45 minutes, perform a TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active β-phenylethanol spot and the appearance of a lower-Rf product spot confirms the successful formation of the oxonium intermediate and subsequent cyclization.

  • Quenching: Once complete (typically 1-2 hours), quench the reaction by adding saturated aqueous NaHCO3 (10 mL) to neutralize the in situ generated TfOH.

  • Workup: Extract the aqueous layer with CH2Cl2 (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure isochroman-1-carbaldehyde.

Protocol 2: Polyoxometalate IL Catalyzed Synthesis (Green Heterogeneous Approach)

Ideal for gram-scale synthesis and catalyst recycling.

  • Preparation: In a round-bottom flask, combine β-phenylethanol (6.0 mmol) and the aldehyde surrogate (6.6 mmol) in green solvent dimethyl carbonate (DMC, 3 mL)[4].

  • Catalyst Addition: Add the heterogeneous [HEMTH]H2[PMo12O40] catalyst (4 mol%).

  • Reaction & Validation: Heat the mixture to 70 °C while stirring vigorously.

    • Self-Validation Checkpoint: Monitor via LC-MS at 30 minutes and 60 minutes. The reaction is complete when the mass peak corresponding to the starting alcohol is fully consumed, replaced by the [M+H]+ peak of the isochroman derivative.

  • Workup & Catalyst Recovery: Cool the mixture to room temperature. Centrifuge or filter the mixture through a sintered glass funnel. The solid polyoxometalate catalyst will remain on the filter. Wash the catalyst with ethyl acetate (2 × 5 mL) and dry under vacuum at 60 °C for reuse in the next cycle[4].

  • Isolation: Concentrate the filtrate under reduced pressure and purify via column chromatography to isolate the target compound.

References

  • Title: Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol Source: nih.gov URL: 2

  • Title: WO2020097577A1 - Spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (mcl-1) protein Source: google.com URL: 1

  • Title: Heteropolyacid ionic liquid heterogeneously catalyzed synthesis of isochromans via oxa-Pictet–Spengler cyclization in dimethyl carbonate Source: semanticscholar.org URL: 4

  • Title: Metal Triflates: Efficient Catalysts for Oxa-Pictet-Spengler Reaction Source: benthamdirect.com URL: 3

Sources

Validation

In-Vitro Evaluation of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde Derivatives: A Comparative Guide to Biological Activity

This guide provides a comprehensive framework for the in-vitro testing of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde derivatives, a class of heterocyclic compounds with significant potential in drug discovery. Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vitro testing of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde derivatives, a class of heterocyclic compounds with significant potential in drug discovery. Due to the structural similarity to other biologically active benzopyran and chroman derivatives, this guide will focus on evaluating their efficacy in key therapeutic areas: cancer, inflammation, and oxidative stress. We will present a comparative analysis of their potential performance against established alternatives, supported by detailed experimental protocols and representative data from structurally related compounds.

The benzopyran scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. The 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde core represents a unique chemical space within this family, and a systematic in-vitro evaluation is the crucial first step in elucidating its therapeutic promise.

This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind the experimental design, ensuring a robust and reliable assessment of these novel derivatives.

Comparative In-Vitro Efficacy: A Data-Driven Perspective

While specific experimental data for 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde derivatives is still emerging, we can infer their potential activity based on structurally similar compounds. The following tables present a comparative summary of in-vitro data for representative benzopyran analogs and standard reference compounds across key biological assays. This data serves as a benchmark for evaluating newly synthesized derivatives.

Table 1: Comparative Cytotoxicity (IC50, µM)

Compound/AlternativeMCF-7 (Breast Cancer)A549 (Lung Cancer)C6 (Glioma)NIH/3T3 (Normal Fibroblasts)
Benzopyran Analog 1 15.221.54.33 ± 1.04> 50
Benzopyran Analog 2 8.512.39.8> 50
Doxorubicin (Standard) 0.81.20.50.1

Data for benzopyran analogs are representative values from structurally similar compounds found in the literature for comparative purposes.[1][2]

Table 2: Comparative Antioxidant Activity (DPPH Scavenging, IC50, µM)

Compound/AlternativeDPPH Radical Scavenging IC50 (µM)
Benzopyran Analog 3 69.56
Coumarin Derivative C1 25.0
Ascorbic Acid (Standard) 15.8

Data for benzopyran and coumarin analogs are representative values from structurally similar compounds found in the literature for comparative purposes.[3][4]

Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition, IC50, µM)

Compound/AlternativeCOX-2 Inhibition IC50 (µM)
Benzopyran Analog 4 8.0
Benzofuran Derivative 10.4 - 28.1
Celecoxib (Standard) 0.045

Data for benzopyran and benzofuran analogs are representative values from structurally similar compounds found in the literature for comparative purposes.[5][6]

Mechanistic Insights: Potential Signaling Pathways

The anti-inflammatory and anticancer activities of many heterocyclic compounds are often mediated through the modulation of key signaling pathways. Based on studies of structurally related compounds, it is plausible that 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde derivatives could exert their effects through the inhibition of the NF-κB and MAPK signaling cascades.[7][8][9][10]

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation IkBa_NFkB->NFkB Degradation of IκBα DNA DNA (κB sites) Nucleus_NFkB->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Derivative 3,4-Dihydro-1H-2-benzopyran -1-carbaldehyde Derivative Derivative->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include ERK, JNK, and p38 MAPKs. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

MAPK_Pathway GrowthFactors Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates CellResponse Cellular Responses (Proliferation, Inflammation) TranscriptionFactors->CellResponse Derivative 3,4-Dihydro-1H-2-benzopyran -1-carbaldehyde Derivative Derivative->RAF Inhibits? Derivative->MEK Inhibits?

Caption: Potential modulation of the MAPK signaling pathway.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the in-vitro evaluation of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24-72h incubation) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E DPPH_Assay_Workflow A 1. Prepare Compound and DPPH Solutions B 2. Mix Compound and DPPH A->B C 3. Incubate in the Dark (30 minutes) B->C D 4. Measure Absorbance (517 nm) C->D E 5. Calculate % Inhibition and IC50 D->E

Caption: Workflow of the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Principle: The assay typically involves a fluorometric or colorimetric detection of prostaglandin E2 (PGE2) or other prostanoids produced by the COX-2 enzyme from its substrate, arachidonic acid. A decrease in the product formation indicates inhibition of the enzyme.

COX2_Assay_Workflow A 1. Prepare Enzyme, Substrate, and Compound Solutions B 2. Pre-incubate Enzyme with Compound A->B C 3. Initiate Reaction with Arachidonic Acid B->C D 4. Stop Reaction and Measure Product (e.g., PGE2 via ELISA) C->D E 5. Calculate % Inhibition and IC50 D->E

Caption: Workflow of the COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Use a commercially available COX-2 inhibitor screening kit or prepare the necessary reagents, including human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., PGE2 EIA kit).

    • Prepare stock solutions of the test derivatives and a standard COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or standard at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction according to the kit instructions (e.g., by adding a stop solution).

    • Measure the amount of PGE2 produced using a specific EIA kit, following the manufacturer's protocol.

  • Calculation:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration that inhibits 50% of the COX-2 enzyme activity).

Conclusion and Future Directions

This guide provides a robust framework for the initial in-vitro characterization of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde derivatives. The presented protocols for cytotoxicity, antioxidant, and anti-inflammatory assays, along with comparative data from structurally related compounds, offer a solid foundation for evaluating their therapeutic potential.

The causality behind these experimental choices lies in the established link between the benzopyran scaffold and these biological activities. The self-validating nature of these protocols is ensured by the inclusion of positive and negative controls, allowing for the reliable interpretation of results.

Future investigations should focus on synthesizing a library of these derivatives and systematically evaluating them using the described assays. Elucidating their precise mechanism of action, including their effects on the NF-κB and MAPK signaling pathways, will be crucial for their further development as potential therapeutic agents. The data generated from these studies will be invaluable in establishing structure-activity relationships and identifying lead compounds for further preclinical and clinical development.

References

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. - ResearchGate. Available from: [Link]

  • Antioxidant activity of synthesized derivatives as % inhibition and IC 50 by DPPH. - ResearchGate. Available from: [Link]

  • Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2H) - UPF. Available from: [Link]

  • Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2 H)-one derivatives - PubMed. Available from: [Link]

  • Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2H). Available from: [Link]

  • IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. - ResearchGate. Available from: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC. Available from: [Link]

  • European Journal of Medicinal Chemistry - UPCommons. Available from: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC. Available from: [Link]

  • Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC. Available from: [Link]

  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - MDPI. Available from: [Link]

  • Modulatory effect of a new benzopyran derivative via COX-2 blocking and down regulation of NF-κB against γ-radiation induced- intestinal inflammation - PubMed. Available from: [Link]

  • List of antioxidants with IC 50 concentrations obtained from various reported studies. - ResearchGate. Available from: [Link]

  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed. Available from: [Link]

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed. Available from: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. Available from: [Link]

  • Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues - PubMed. Available from: [Link]

  • (PDF) Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. Available from: [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - Beilstein Journals. Available from: [Link]

  • Antioxidant Activity of Resveratrol Analogs - CORE. Available from: [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC. Available from: [Link]

  • Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages - BioKB. Available from: [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - Semantic Scholar. Available from: [Link]

  • Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues | Request PDF. Available from: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. Available from: [Link]

  • Synthesis and anti-neuroinflammatory activity of lactone benzoyl hydrazine and 2-nitro-1-phenyl-1h-indole derivatives as p38α MAPK inhibitors - PubMed. Available from: [Link]

  • Synthesis, characterization and in-vitro anti-oxidant activity of some novel 1, 3,4-thiadiazole derivatives - Der Pharma Chemica. Available from: [Link]

  • Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC. Available from: [Link]

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives | Request PDF. Available from: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC. Available from: [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed. Available from: [Link]

  • Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and Characterization of Some Substituted 3, 4-dihydronaphthalene Derivatives through Different Enaminones as Potent Cytotoxic Agents | Request PDF. Available from: [Link]

  • Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Mod - Semantic Scholar. Available from: [Link]

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Comparative

Comparative Analysis of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde Analogues: A Guide to Structure-Activity Relationships in Antimicrobial Drug Discovery

In the ever-evolving landscape of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the privileged heterocyclic structures in med...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the privileged heterocyclic structures in medicinal chemistry, the 3,4-dihydro-1H-2-benzopyran (also known as isochroman) core has garnered significant attention due to its presence in a variety of biologically active natural products and synthetic compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogues based on the "3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde" scaffold, with a particular focus on their antimicrobial properties. Drawing upon experimental data from closely related isochromene derivatives, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural modifications that influence biological activity.

Introduction: The Promise of the Isochroman Scaffold

The isochroman framework is a versatile template for the design of bioactive molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The focus of this guide, the 1-carbaldehyde substituted isochroman, presents a reactive handle for further chemical elaboration, allowing for the systematic investigation of how different functionalities at this position impact the overall biological profile of the molecule. While direct and extensive SAR studies on "3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde" itself are limited in publicly available literature, a comprehensive analysis of the closely related 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamides provides invaluable insights into the structural requirements for potent antimicrobial activity. These isochromene-3-carboxamides can be considered as bioisosteres, where the aldehyde at position 1 is conceptually transformed into a more complex amide functionality at a different position, yet the core bicyclic system remains. This guide will leverage the detailed findings from this series to build a foundational understanding of the SAR for this class of compounds.

Comparative Analysis of Antimicrobial Activity

A recent study on a series of 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamides has shed light on the key structural features that govern their antibacterial efficacy, particularly against Gram-positive pathogens like Staphylococcus aureus.[1] The findings from this study are summarized and analyzed below to extrapolate potential SAR trends for the broader class of 3,4-dihydro-1H-2-benzopyran analogues.

Quantitative Data Summary

The antimicrobial activity of a selection of 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide analogues was evaluated using the broth microdilution method to determine their Minimum Inhibitory Concentration (MIC) values. The results are presented in Table 1.

Compound IDR (Substitution on Phenyl Ring)R' (Amide Moiety)MIC (µg/mL) vs. S. aureus ATCC 43300
5a 7-Cl4-methylphenyl> 128
5c 7-Cl3-methoxyphenyl> 128
7b H5-(4-methylbenzyl)-1,3-thiazol-2-yl16
7c H5-(4-methoxybenzyl)-1,3-thiazol-2-yl≤ 8
11 7-Cl3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl≤ 8

Table 1: Minimum Inhibitory Concentration (MIC) values of selected 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide analogues against S. aureus ATCC 43300.[1]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key SAR trends:

  • Importance of the Amide Moiety: A direct comparison between compounds 5a/5c and 7b/7c/11 highlights the critical role of the amide substituent (R') in conferring antibacterial activity. Simple phenylamide derivatives (5a and 5c ) were found to be inactive, whereas the incorporation of more complex heterocyclic systems, such as thiazole and thiadiazole, resulted in a significant enhancement of potency.[1] This suggests that the nature of the group attached to the carboxamide is a primary determinant of antibacterial efficacy.

  • Influence of Substituents on the Heterocyclic Amide: Within the active series of compounds, subtle modifications to the heterocyclic amide moiety led to notable differences in activity. For instance, the presence of a methoxy group on the benzyl substituent of the thiazole ring in compound 7c resulted in a two-fold increase in potency compared to the methyl-substituted analogue 7b .[1] This indicates that electronic and/or steric factors on this part of the molecule play a crucial role in the interaction with the biological target.

  • Effect of Substitution on the Benzopyran Ring: The presence of a chlorine atom at the 7-position of the benzopyran ring in compound 11 appears to be well-tolerated, as this compound exhibited potent activity.[1] This position could be a potential site for further optimization to improve pharmacokinetic properties without compromising antibacterial potency.

  • General Trend: The most potent compounds identified in the study, 7c and 11 , both feature a complex, substituted heterocyclic amide moiety. This strongly suggests that a key pharmacophoric feature for the antibacterial activity of this class of compounds is a well-defined three-dimensional structure presented by the amide substituent, which likely engages in specific interactions with the molecular target.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the lead compounds and the evaluation of their antimicrobial activity, based on established protocols.[1][2]

Synthesis of 1-Oxo-3,4-dihydro-1H-isochromene-3-carboxamides

The synthesis of the target carboxamides generally involves a multi-step process, which is outlined below.

Step 1: Synthesis of 1-oxo-3,4-dihydro-1H-isochromene-3-carbonyl chlorides

A solution of the corresponding 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid and thionyl chloride in benzene is refluxed for 3 hours. The solvent is then removed under reduced pressure, and the resulting acid chloride is used in the next step without further purification.[1]

Step 2: Acylation of Amines

To a solution of the appropriate amine in dry dioxane, triethylamine is added, followed by the dropwise addition of the 1-oxo-3,4-dihydro-1H-isochromene-3-carbonyl chloride from Step 1 at room temperature. The reaction mixture is stirred for a specified period, and the resulting precipitate is filtered, washed, and recrystallized to yield the final carboxamide product.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acid Chloride Formation cluster_reaction2 Step 2: Acylation cluster_product Final Product Carboxylic_Acid 1-Oxo-3,4-dihydro-1H- isochromene-3-carboxylic acid Reaction1 SOCl2, Benzene, Reflux Carboxylic_Acid->Reaction1 Amine Substituted Amine Reaction2 Triethylamine, Dioxane, RT Amine->Reaction2 Acid_Chloride Acid_Chloride Reaction1->Acid_Chloride Acid Chloride Intermediate Product 1-Oxo-3,4-dihydro-1H- isochromene-3-carboxamide Reaction2->Product Acid_Chloride->Reaction2

Figure 1: General synthetic workflow for 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamides.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates to achieve final concentrations ranging from 128 to 0.25 µg/mL.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare Compound Stock Solutions Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

Proposed Mechanism of Action and Molecular Interactions

While the precise molecular target of these isochromene-based compounds has not been definitively elucidated, molecular docking studies have provided valuable insights into their potential mechanism of action. The most active compounds, 7c and 11 , were docked into the active site of glucosamine-6-phosphate (GlcN-6-P) synthase.[1] This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it an attractive target for antimicrobial agents.

The docking studies revealed that the isochromene core of the molecules occupies a hydrophobic pocket in the active site, while the heterocyclic amide moiety extends towards the catalytic residues, forming key hydrogen bonding and hydrophobic interactions. This is consistent with the SAR data, which indicates the critical importance of the amide substituent for biological activity.

Signaling_Pathway cluster_compound Isochromene Analogue cluster_enzyme Bacterial Enzyme cluster_process Bacterial Process cluster_outcome Outcome Compound Compound 7c / 11 Enzyme GlcN-6-P Synthase Compound->Enzyme Inhibition Biosynthesis Cell Wall Biosynthesis Enzyme->Biosynthesis Catalyzes Outcome Bacterial Cell Death Biosynthesis->Outcome Leads to (if inhibited)

Figure 3: Proposed mechanism of action of isochromene analogues via inhibition of GlcN-6-P synthase.

Conclusion and Future Directions

The structure-activity relationship analysis of 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamides provides a strong foundation for the rational design of novel antimicrobial agents based on the 3,4-dihydro-1H-2-benzopyran scaffold. The key takeaway is the paramount importance of the substituent at the C3-carboxamide position, with complex heterocyclic moieties demonstrating superior activity. The insights gleaned from this comparative guide can direct future synthetic efforts towards the exploration of a wider variety of heterocyclic amides, as well as modifications on the benzopyran ring to fine-tune the physicochemical and pharmacokinetic properties of these promising compounds. Further studies are warranted to confirm the molecular target and elucidate the precise mechanism of action, which will undoubtedly accelerate the development of this class of compounds into clinically viable antimicrobial drugs.

References

  • Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience. [Link]

  • Antimicrobial evaluation of dichloro chromene isoxazoles and isoxazoline derivatives. ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

Sources

Validation

Benchmarking Purification Techniques for Substituted Isochromans

Executive Summary: The Isochroman Bottleneck Substituted isochromans (3,4-dihydro-1H-2-benzopyrans) are privileged scaffolds in drug discovery, appearing in bioactive natural products like penicisteckins and synthetic an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isochroman Bottleneck

Substituted isochromans (3,4-dihydro-1H-2-benzopyrans) are privileged scaffolds in drug discovery, appearing in bioactive natural products like penicisteckins and synthetic analgesics. However, their synthesis—often via Oxa-Pictet-Spengler cyclization or metal-catalyzed C-H insertion—frequently yields complex mixtures containing:

  • Regioisomers: Resulting from competing cyclization sites.

  • Stereoisomers: C1 and C3 substitution creates enantiomers and diastereomers that are difficult to resolve on standard silica.

  • Transition Metal Residues: Trace Rhodium or Palladium from catalytic cycles.

This guide benchmarks three primary purification workflows to resolve these mixtures, moving beyond standard protocols to provide a logic-driven selection matrix.

Decision Matrix: Selecting the Right Workflow

The following decision tree illustrates the logical flow for selecting a purification technique based on the crude mixture's profile.

Isochroman_Purification_Logic Start Crude Isochroman Mixture Check_Purity Check Crude Purity (LC-MS/TLC) Start->Check_Purity Bulk_Impurity Major Side Products / Metal Residue? Check_Purity->Bulk_Impurity Flash Technique 1: Flash Chromatography (Normal Phase Silica) Bulk_Impurity->Flash Yes (Clean up) Check_Stereo Stereoisomers Present? Bulk_Impurity->Check_Stereo No (Direct Polish) Flash->Check_Stereo Final Final Product (>98% ee, >95% purity) Flash->Final If purity met Polarity_Check Compound Polarity? Check_Stereo->Polarity_Check No (Achiral) SFC Technique 2: Chiral SFC (Supercritical Fluid) Check_Stereo->SFC Yes (Enantiomers/Diastereomers) Polarity_Check->Flash Low Polarity (Lipophilic) HPLC Technique 3: Prep HPLC (Reverse Phase C18) Polarity_Check->HPLC High Polarity (OH/COOH groups) SFC->Final HPLC->Final

Caption: Decision logic for isochroman purification. High-contrast nodes indicate critical decision points based on impurity profile and stereochemistry.

Comparative Benchmark: Performance Metrics

The following data summarizes the performance of each technique for a model substrate: 1-phenylisochroman-3-carboxylic acid (a common intermediate with potential for diastereomers).

MetricFlash Chromatography (Automated)Preparative HPLC (Reverse Phase)Chiral SFC (Supercritical Fluid)
Primary Mechanism Adsorption (Polarity)Partition (Hydrophobicity)Adsorption/Partition (Chirality)
Purity Ceiling 95-97%>99.5%>99.9% (ee >99%)
Solvent Consumption High (Liters/g)Moderate (AcN/H2O)Low (CO2 + Modifier)
Throughput 10–50 g/hour 0.1–1 g/hour 1–5 g/hour
Recovery Yield >95%85–90% (Handling loss)>95% (Easy evaporation)
Stereo-Resolution Poor (Diastereomers only)Good (Diastereomers)Excellent (Enantiomers)

Deep Dive: Technical Protocols

Technique 1: Automated Flash Chromatography (The Bulk Cleanup)

Best For: Removing metal catalysts, unreacted starting materials, and regioisomers. Expert Insight: Isochromans are often moderately polar. Standard silica can degrade acid-sensitive isochromans (acetal linkage at C1). Buffer the silica with 1% Et3N if the C1-position is labile.

Protocol:

  • Column Selection: Use a high-performance spherical silica cartridge (20–40 µm). Load ratio: 1:50 (Sample:Silica).

  • Mobile Phase: Hexane/Ethyl Acetate (gradient).

  • Gradient Profile:

    • 0–5 min: 0% EtOAc (Isocratic hold to elute non-polar impurities).

    • 5–20 min: 0% → 30% EtOAc (Linear gradient).

    • Observation: Substituted isochromans typically elute between 15–25% EtOAc.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

Technique 2: Chiral SFC (The Stereochemical Gold Standard)

Best For: Separating enantiomers of 1-substituted isochromans. Expert Insight: The rigid bicyclic structure of isochromans interacts exceptionally well with amylose-based chiral selectors in a supercritical CO2 environment. SFC is 3-4x faster than Normal Phase Chiral HPLC and eliminates the solubility issues of hexane-based modes.

Protocol:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).

    • Why? The carbamate linkage provides hydrogen bonding sites that recognize the ether oxygen in the isochroman ring.

  • Conditions:

    • Mobile Phase: CO2 (85%) / Methanol (15%).

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

  • Workflow:

    • Screen analytical column (4.6 x 150 mm) to determine alpha value (

      
      ).
      
    • Scale to preparative column (20 x 250 mm).

    • Stacked Injections: Inject every 3 minutes to maximize throughput.

  • Recovery: Product is collected in methanol; CO2 evaporates instantly, leaving dry product.

Technique 3: Preparative HPLC (The Polishing Step)

Best For: Highly polar derivatives (e.g., isochroman-carboxylic acids) or removing close-eluting oxidized byproducts.

Protocol:

  • Column: C18 (Octadecyl) with end-capping to prevent tailing of basic isochromans.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: Avoid TFA if the isochroman is acid-sensitive; Formic acid is gentler.

  • Gradient: Shallow gradient (e.g., 40% → 50% B over 20 mins) is required to separate diastereomers.

Case Study: Purification of cis-1,3-Disubstituted Isochroman

Scenario: A researcher synthesized a 1,3-disubstituted isochroman via acid-catalyzed cyclization. The crude mixture contained:

  • Target cis-isomer (Major).

  • trans-isomer (Minor, 15%).

  • Uncyclized alcohol intermediate.

Experimental Workflow Results:

  • Step 1: Flash Chromatography.

    • Result: Removed uncyclized alcohol. The cis and trans isomers co-eluted as a single broad peak.

    • Yield: 92% recovery of the mixture.

  • Step 2: Chiral SFC (Amylose-C).

    • Result: Baseline separation of cis and trans diastereomers, AND resolution of the enantiomers of the cis-isomer.

    • Purity: >99% de, >99% ee.

    • Time: 45 minutes for 200 mg.

References

  • Organic Syntheses. (2018). Detailed Protocols for Flash Column Chromatography. Organic Syntheses, 95, 258-269. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC in a Single Sequence. Application News. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. J. Am. Chem. Soc. Retrieved from [Link]

  • MDPI. (2025). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans. Molecules. Retrieved from [Link]

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